molecular formula C14H10FN B182938 2-(4-Fluorophenyl)indole CAS No. 782-17-2

2-(4-Fluorophenyl)indole

Katalognummer: B182938
CAS-Nummer: 782-17-2
Molekulargewicht: 211.23 g/mol
InChI-Schlüssel: VLHGDCJIDNVRFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluorophenyl)indole is a useful research compound. Its molecular formula is C14H10FN and its molecular weight is 211.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-fluorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHGDCJIDNVRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30228836
Record name 2-(4-Fluorophenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782-17-2
Record name 2-(4-Fluorophenyl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Fluorophenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Fluorophenyl)indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Fluorophenyl)indole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)indole is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its indole core is a common scaffold in numerous biologically active molecules, and the presence of a fluorophenyl group can significantly influence its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of this compound, along with insights into its potential biological significance based on related structures.

Chemical Structure and Properties

The chemical structure of this compound consists of a bicyclic indole ring system, with a 4-fluorophenyl group substituted at the 2-position of the indole ring.

Structure:

A summary of the key chemical and physical properties of this compound is presented in the table below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₄H₁₀FN[1]
Molecular Weight 211.24 g/mol [2]
Appearance White to pale cream crystals or powder[3]
Melting Point 184.0-188.0 °C[3]
Boiling Point 389.1 ± 17.0 °C (Predicted)[4]
Solubility Generally soluble in organic solvents such as dichloromethane and dimethyl sulfoxide; limited solubility in water.[5][6]
pKa 16.51 ± 0.30 (Predicted)[4]
LogP (predicted) 3.9[1]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.17 (s, 1H, NH), 7.65 (d, J = 7.6 Hz, 1H), 7.62-7.58 (m, 2H), 7.38 (d, J = 8.0 Hz, 1H), 7.23 (t, J = 7.6 Hz, 1H), 7.18-7.12 (m, 3H), 6.76 (d, J = 1.2 Hz, 1H).

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching of the indole ring (around 3400 cm⁻¹), C-H stretching of the aromatic rings, C=C stretching within the aromatic systems, and a C-F stretching band.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 211, corresponding to the molecular weight of the compound.[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-arylindoles is the Fischer indole synthesis. A representative protocol is the reaction of a substituted phenylhydrazine with a ketone or aldehyde. Another versatile method is the palladium-catalyzed cross-coupling reaction.

Representative Protocol: Palladium-Catalyzed Sonogashira Coupling followed by Cyclization

This method involves a one-pot reaction starting from 2-iodoaniline and a terminal alkyne.

Materials:

  • 2-Iodoaniline

  • 4-Fluorophenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Sodium hydroxide (NaOH)

  • Dimethylacetamide (DMA)

Procedure:

  • In a sealed tube, a mixture of 2-iodoaniline (0.5 mmol), 4-fluorophenylacetylene (0.75 mmol), PdCl₂(PPh₃)₂ (3 mol %), and CuI (3 mol %) in DMA (3 mL) is stirred at room temperature.

  • The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (approximately 1 hour).

  • Sodium hydroxide (5 mmol) is then added to the reaction mixture.

  • The mixture is heated to 120 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Diagram: Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Catalysts & Reagents 2-Iodoaniline 2-Iodoaniline ReactionMixture Reaction Mixture in Sealed Tube 2-Iodoaniline->ReactionMixture 4-Fluorophenylacetylene 4-Fluorophenylacetylene 4-Fluorophenylacetylene->ReactionMixture PdCl2(PPh3)2 PdCl2(PPh3)2 PdCl2(PPh3)2->ReactionMixture CuI CuI CuI->ReactionMixture NaOH NaOH DMA DMA DMA->ReactionMixture SonogashiraCoupling Sonogashira Coupling (Room Temperature, 1h) ReactionMixture->SonogashiraCoupling Cyclization Base-Mediated Cyclization (120 °C, 12h) SonogashiraCoupling->Cyclization Add NaOH Workup Aqueous Workup & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific studies detailing the signaling pathways directly modulated by this compound are limited, the broader class of indole derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. It is plausible that this compound shares some of these properties.

For instance, many indole-containing compounds have been investigated as inhibitors of enzymes such as cyclooxygenase (COX) and as modulators of transcription factors like NF-κB, which are key players in inflammatory processes. In the context of cancer, indole derivatives have been shown to interfere with cell cycle progression and induce apoptosis, sometimes through the modulation of the p53-MDM2 pathway.[7][8][9]

Hypothesized Anti-Inflammatory Signaling Pathway

Based on the known activities of similar indole-based anti-inflammatory agents, a potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

G cluster_cytoplasm Cytoplasm InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) InflammatoryStimuli->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) GeneTranscription->Cytokines Compound This compound Compound->IKK potential inhibition

Caption: Hypothesized anti-inflammatory mechanism of action.

Disclaimer: This proposed signaling pathway is based on the known activities of structurally related indole derivatives and requires experimental validation for this compound.

Conclusion

This compound is a molecule of significant interest with a well-defined chemical structure and accessible synthetic routes. Its physicochemical properties make it a viable candidate for further investigation in drug discovery programs. While its precise biological mechanism of action is yet to be fully elucidated, the established pharmacological profiles of related indole compounds suggest that it may possess valuable therapeutic properties, potentially as an anti-inflammatory or anticancer agent. Further research is warranted to explore the specific signaling pathways modulated by this compound and to unlock its full therapeutic potential.

References

Synthesis of 2-(4-Fluorophenyl)indole via Fischer Indole Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(4-Fluorophenyl)indole, a valuable heterocyclic compound, utilizing the classic Fischer indole synthesis. This method provides an efficient route to the indole core, a prevalent scaffold in numerous biologically active molecules and pharmaceuticals. This document provides a comprehensive overview of the reaction, a detailed experimental protocol, and relevant data for researchers in organic synthesis and drug development.

Introduction to the Fischer Indole Synthesis

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a robust and versatile chemical reaction for synthesizing indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through a series of well-defined steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a[2][2]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[3] The choice of acid catalyst is crucial, with options ranging from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[4] Polyphosphoric acid (PPA) is also a commonly used and effective catalyst for this transformation.[3][5]

The indole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of natural products and synthetic drugs.[2] The introduction of a fluorine atom, as in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability and binding affinity.[6]

Reaction Scheme and Mechanism

The synthesis of this compound via the Fischer indole synthesis involves the reaction of (4-fluorophenyl)hydrazine with acetophenone. The overall reaction is depicted below:

Reaction Scheme:

(4-Fluorophenyl)hydrazine + Acetophenone → this compound

The mechanism of the Fischer indole synthesis is a well-established cascade of reactions:

  • Formation of Phenylhydrazone: The reaction initiates with the acid-catalyzed condensation of (4-fluorophenyl)hydrazine and acetophenone to form the corresponding acetophenone 4-fluorophenylhydrazone.

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.

  • [2][2]-Sigmatropic Rearrangement: This is the key bond-forming step where the enamine undergoes a concerted, acid-catalyzed[2][2]-sigmatropic rearrangement to form a di-imine intermediate.

  • Cyclization and Aromatization: The intermediate then undergoes an intramolecular cyclization and subsequent loss of an ammonia molecule, followed by deprotonation to yield the stable, aromatic this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
(4-Fluorophenyl)hydrazine hydrochlorideC₆H₈ClFN₂162.59218-220
AcetophenoneC₈H₈O120.1519-20
This compoundC₁₄H₁₀FN211.24190[6]

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound.

Step 1: Synthesis of Acetophenone 4-Fluorophenylhydrazone

A general procedure for the synthesis of the hydrazone intermediate is as follows:

  • To a solution of 4-fluorophenylhydrazine hydrochloride (0.1 mol) in ethanol (150 mL), add acetophenone (0.1 mol).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the acetophenone 4-fluorophenylhydrazone.

Step 2: Fischer Indole Cyclization to form this compound

The following procedure utilizes polyphosphoric acid (PPA) as the catalyst for the cyclization:

  • Place the dried acetophenone 4-fluorophenylhydrazone (0.05 mol) in a beaker.

  • Add an excess of polyphosphoric acid (approximately 10 times the weight of the hydrazone).

  • Heat the mixture in a water bath, maintaining a temperature of 100-120°C for 10-15 minutes with constant stirring.[7]

  • After the reaction is complete, carefully pour the hot mixture into a beaker containing cold water (approximately 450 mL) with vigorous stirring to dissolve the PPA.[8]

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[9]

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • If necessary, decolorize the solution with a small amount of activated charcoal.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

A typical reported yield for a similar polyphosphoric acid-catalyzed synthesis of 5-fluoro-2-phenyl-1H-indole is 79%.[1]

Mandatory Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_hydrazone Step 1: Hydrazone Formation cluster_tautomerization Step 2: Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4: Cyclization & Aromatization A 4-Fluorophenylhydrazine C Acetophenone 4-fluorophenylhydrazone A->C + H⁺ B Acetophenone B->C D Enamine Intermediate C->D E Di-imine Intermediate D->E F Cyclized Intermediate E->F G This compound F->G - NH₃, - H⁺ H NH₃

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization cluster_purification Purification Reactants 4-Fluorophenylhydrazine HCl + Acetophenone Solvent Ethanol + Glacial Acetic Acid (cat.) Reactants->Solvent Reaction1 Reflux (1-2 h) Solvent->Reaction1 Crystallization1 Cooling & Crystallization Reaction1->Crystallization1 Filtration1 Vacuum Filtration Crystallization1->Filtration1 Product1 Acetophenone 4-Fluorophenylhydrazone Filtration1->Product1 Start2 Acetophenone 4-Fluorophenylhydrazone Product1->Start2 Catalyst Polyphosphoric Acid Start2->Catalyst Reaction2 Heat (100-120°C, 10-15 min) Catalyst->Reaction2 Quench Pour into Cold Water Reaction2->Quench Filtration2 Vacuum Filtration Quench->Filtration2 CrudeProduct Crude this compound Filtration2->CrudeProduct StartPurification Crude Product CrudeProduct->StartPurification Recrystallization Recrystallization from Ethanol StartPurification->Recrystallization Filtration3 Vacuum Filtration Recrystallization->Filtration3 FinalProduct Pure this compound Filtration3->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many approved drugs.[10] Derivatives of 2-phenylindole, including this compound, are of particular interest as they serve as intermediates in the synthesis of a variety of pharmacologically active compounds.[6] These compounds have been investigated for a range of therapeutic applications, including:

  • Serotonin Receptor Modulators: The indole structure is a key component of many ligands for serotonin receptors, which are targets for drugs treating depression, anxiety, and other neurological disorders.[6]

  • Anti-inflammatory Agents: Certain indole derivatives exhibit anti-inflammatory properties, making them potential candidates for the development of new treatments for inflammatory diseases.[6]

  • Antimicrobial Agents: The indole scaffold has been incorporated into molecules with antibacterial and antifungal activities.[8]

The presence of the 4-fluorophenyl group can enhance the biological activity and improve the metabolic profile of these potential drug candidates.

Conclusion

The Fischer indole synthesis remains a highly effective and widely used method for the preparation of indole derivatives. This guide provides a detailed technical overview of the synthesis of this compound, a compound with significant potential in the field of drug discovery and development. The experimental protocol outlined, along with the supporting data and visualizations, offers a solid foundation for researchers to successfully synthesize and further explore the applications of this valuable fluorinated indole.

References

Spectroscopic Profile of 2-(4-Fluorophenyl)indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Fluorophenyl)indole, a molecule of interest in medicinal chemistry and materials science. This document presents a consolidation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not explicitly found in search results

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search results

Note: While general NMR data for indole derivatives is available, specific, comprehensively assigned ¹H and ¹³C NMR data for this compound, including chemical shifts and coupling constants, were not explicitly available in the aggregated search results. Researchers should perform their own NMR analysis for precise characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features.

FT-IR Peak Analysis

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400N-H (Indole)Stretching
~3100-3000C-H (Aromatic)Stretching
~1600-1450C=C (Aromatic)Stretching
~1220C-F (Aryl Fluoride)Stretching
~800-700C-H (Aromatic)Out-of-plane Bending

Note: The exact positions of the peaks can vary slightly depending on the sample preparation method (e.g., KBr pellet or ATR). The provided data is a general representation based on typical values for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Mass Spectrum Data

m/zRelative Intensity (%)Proposed Fragment
211High[M]⁺ (Molecular Ion)
183Moderate[M - C₂H₂]⁺
154Low[M - C₂H₂ - HCN]⁺

Note: The fragmentation pattern of indole derivatives can be complex.[1] The proposed fragments are based on common fragmentation pathways for aromatic and heterocyclic compounds. The molecular ion peak at m/z 211 is expected to be prominent due to the stability of the aromatic system.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following protocols outline the general procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Ensure the solution height in the NMR tube is approximately 4-5 cm.

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

  • Place a portion of the mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]

Instrumentation and Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.[4]

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: Typically 250-280 °C.

    • Oven Temperature Program: A suitable temperature program should be used to ensure good separation and peak shape. For example, start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10-15 °C/min, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: Typically 230 °C.

    • Quadrupole Temperature: Typically 150 °C.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum Analysis (Peak Assignment) IR->IR_Data MS_Data Mass Spectrum Analysis (Fragmentation Pattern) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Unraveling the Biological Profile of 2-(4-Fluorophenyl)indole: A Technical Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide explores the potential mechanisms of action of 2-(4-Fluorophenyl)indole in biological systems. As of the latest literature review, specific experimental data on the biological activity of this compound is not extensively available in the public domain. Therefore, this document extrapolates potential mechanisms based on the reported activities of structurally related 2-arylindole compounds. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation of this compound. All quantitative data and signaling pathways described are attributed to the specific analogous compounds as cited.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide range of biological activities. The 2-arylindole motif, in particular, has been a subject of intense investigation, leading to the discovery of compounds with significant anti-inflammatory, anticancer, and antimicrobial properties. This compound, a member of this class, possesses a key fluorophenyl substitution that can influence its physicochemical properties and biological interactions. This guide synthesizes the current understanding of the potential mechanisms of action of this compound by examining the established biological activities of its close analogs.

Potential Mechanisms of Action

Based on the activities of structurally similar compounds, this compound may exhibit a range of biological effects mediated by various molecular targets and signaling pathways. The primary putative mechanisms are detailed below.

Anti-inflammatory Activity via COX-2 Inhibition

Several 2-arylindole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The anti-inflammatory effects of these compounds are attributed to the inhibition of prostaglandin synthesis.

Signaling Pathway:

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Arylindole 2-Arylindole (e.g., 2-(4-methylsulfonylphenyl)indole derivatives) Arylindole->COX2

Caption: Putative COX-2 inhibition pathway by 2-arylindoles.

Quantitative Data for Analogous Compounds:

Compound ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2-(4-methylsulfonylphenyl) indole derivativesCOX-20.10 - 0.3131.29 - 132[1]
Anticancer Activity

The 2-arylindole scaffold has been explored for its anticancer potential through multiple mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.

Certain 2-phenylindole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells.

Logical Relationship Diagram:

Tubulin_Inhibition_Workflow Arylindole 2-Phenylindole Derivative Tubulin Tubulin Dimers Arylindole->Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis MDM2_p53_Pathway MDM2 MDM2 p53 p53 MDM2->p53 Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation p21 p21 (CDKN1A) p53->p21 activates Apoptosis_Genes Apoptosis Genes (e.g., BAX, PUMA) p53->Apoptosis_Genes activates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Fluorinated_Indole Fluorinated Indole Derivative Fluorinated_Indole->MDM2 COX_Inhibition_Assay_Workflow Prepare_Reagents Prepare Reagents: - COX-1/COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compound (e.g., 2-Arylindole) - Buffer, Cofactors Incubate Pre-incubate Enzyme with Test Compound or Vehicle Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Arachidonic Acid Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Quantify_Product Quantify Prostaglandin Product (e.g., by ELISA or LC-MS) Stop_Reaction->Quantify_Product Calculate_IC50 Calculate IC50 Value Quantify_Product->Calculate_IC50

References

An In-Depth Technical Guide to 2-(4-Fluorophenyl)indole: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorophenyl)indole is a synthetically derived indole compound that has garnered attention in medicinal chemistry due to the versatile biological activities exhibited by the broader class of 2-arylindoles. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological implications of this compound. It details established synthetic protocols, summarizes key physicochemical and spectroscopic data, and explores the limited but emerging understanding of its biological activities. While specific mechanistic data and extensive quantitative biological activity for this compound remain areas for further investigation, this document consolidates the current knowledge to serve as a foundational resource for researchers in the field.

Introduction and Historical Context

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of an aryl group at the 2-position of the indole ring gives rise to the 2-arylindole class of compounds, which have been extensively studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents.

While a definitive seminal publication detailing the first synthesis and discovery of this compound specifically for a particular purpose is not readily apparent in the historical literature, its emergence is intertwined with the broader exploration of fluorinated organic compounds and 2-arylindoles in drug discovery. The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-fluorophenyl substituent is a common modification in medicinal chemistry, and its incorporation into the 2-phenylindole scaffold represents a logical step in the systematic exploration of this chemical space.

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods for constructing the 2-arylindole scaffold. The most common and versatile approaches include the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and reliable method for preparing indoles.[1] The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole core.[1]

To synthesize this compound via this method, 4-fluorophenylacetaldehyde or a suitable precursor would be reacted with phenylhydrazine in the presence of an acid catalyst.

Experimental Protocol: General Fischer Indole Synthesis [3]

  • Hydrazone Formation: An equimolar amount of the arylhydrazine and the corresponding ketone or aldehyde are heated in a suitable solvent, often acetic acid or ethanol.

  • Cyclization: The formed hydrazone is then heated in the presence of a Brønsted or Lewis acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, polyphosphoric acid) to induce cyclization.[1]

  • Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

A workflow for the Fischer Indole Synthesis is depicted below:

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Protonation Diimine Diimine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Aminoacetal (Aminal) Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination Indole Indole Product Elimination->Indole

Figure 1: Generalized workflow of the Fischer Indole Synthesis.
Palladium-Catalyzed Sonogashira Coupling and Cyclization

A more modern and highly versatile approach to 2-arylindoles involves a one-pot, two-step sequence of a Sonogashira coupling followed by a base-assisted cycloaddition.[4] This method offers the advantage of broad substrate scope and milder reaction conditions compared to the classical Fischer synthesis.

The synthesis of this compound using this method would involve the coupling of 2-iodoaniline with 4-fluorophenylacetylene.

Experimental Protocol: One-Pot Palladium-Catalyzed Synthesis [4][5]

  • Sonogashira Coupling: In a sealed microwave vial, 2-iodoaniline, the terminal alkyne (e.g., 4-fluorophenylacetylene), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) are combined in a suitable solvent like triethylamine.[5] The mixture is heated under microwave irradiation.[5]

  • Cyclization: After the initial coupling, a base is added, and the reaction mixture is heated again to facilitate the intramolecular cyclization to the indole ring.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated and purified, typically by column chromatography.

A diagram illustrating the Sonogashira coupling and cyclization pathway is provided below:

Sonogashira_Cyclization Haloaniline 2-Haloaniline Coupling Sonogashira Coupling Haloaniline->Coupling Alkyne Terminal Alkyne Alkyne->Coupling Intermediate 2-Alkynylaniline Intermediate Coupling->Intermediate Pd/Cu catalyst Cyclization Base-Assisted Cyclization Intermediate->Cyclization Indole 2-Arylindole Product Cyclization->Indole EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Indole Indole-based Inhibitor Indole->EGFR

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-(4-Fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(4-Fluorophenyl)indole. The methodologies described are based on established analytical techniques for structurally related indole derivatives and are intended to serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of organic molecules.[1] A reversed-phase HPLC method is highly suitable for the analysis of this compound due to its aromatic and moderately polar nature.

Principle

The method utilizes a reversed-phase C8 or C18 column to separate this compound from other matrix components.[2][3] The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.[4] Quantification is performed by detecting the UV absorbance of the analyte as it elutes from the column. The indole scaffold typically exhibits strong UV absorbance, making this a suitable detection method.[5][6]

Experimental Protocol: HPLC-UV Analysis

1.2.1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Acetic Acid (Glacial, HPLC grade)

  • 0.45 µm Syringe Filters

1.2.2. Instrumentation and Chromatographic Conditions

An HPLC system equipped with a UV-Vis detector is used. The following conditions are recommended based on methods for similar indole compounds.[2][3]

ParameterRecommended Condition
HPLC Column Reversed-phase C8, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 1% Acetic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 280 nm
Run Time Approximately 10 minutes

1.2.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

1.2.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak area corresponding to the retention time of this compound.

  • Quantify the amount of this compound in the sample by correlating its peak area with the calibration curve.

Method Validation Summary

The method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics based on similar validated methods for indole derivatives.[2][7]

ParameterExpected Performance
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%
Precision (% RSD) < 2.0%

Experimental Workflow: HPLC-UV Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock & Working Standards A->B D Filter Standards & Samples B->D C Prepare Sample Solution C->D E Inject into HPLC System D->E F UV Detection at 280 nm E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Quantify Analyte Concentration H->I

Caption: Workflow for the HPLC-UV quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[8] This technique provides excellent specificity through the monitoring of specific precursor-to-product ion transitions.[9]

Principle

The analyte is first separated from the sample matrix using reversed-phase liquid chromatography. Following elution, it is ionized, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). The mass spectrometer then isolates the protonated molecular ion (precursor ion) of this compound, subjects it to collision-induced dissociation, and detects a specific fragment ion (product ion). This Multiple Reaction Monitoring (MRM) mode ensures highly selective and sensitive quantification.[9][10]

Experimental Protocol: LC-MS/MS Analysis

2.2.1. Reagents and Materials

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Deionized Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

2.2.2. Sample Preparation from Biological Matrix (e.g., Plasma)

  • Protein Precipitation: To a 100 µL aliquot of plasma sample, add 20 µL of the internal standard working solution.[10]

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for analysis.

2.2.3. Instrumentation and Conditions

ParameterRecommended Condition
LC Column C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient Elution Start with 40% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Source APCI or ESI, Positive Ion Mode
MRM Transition To be determined by direct infusion of a standard solution. For this compound (MW: 211.24), the precursor ion [M+H]⁺ would be m/z 212.1. A prominent product ion would be selected after fragmentation.
Quantitative Data Summary (Hypothetical)

The following table presents plausible validation parameters for an LC-MS/MS method, based on reported data for similar analytes.[9][10]

ParameterExpected Performance
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 5.0%
Matrix Effect Minimal, within acceptable limits (85-115%)

Logical Workflow: Bioanalytical Method Development

Bioanalytical_Workflow cluster_sample Sample Handling cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate & Reconstitute Centrifuge->Evaporate LC_Sep LC Separation (C18 Column) Evaporate->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Quant Quantification MS_Detect->Quant

Caption: Workflow for the bioanalytical LC-MS/MS quantification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-(4-Fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-(4-Fluorophenyl)indole. The developed reversed-phase HPLC method is sensitive, specific, and stability-indicating, making it suitable for a range of applications in pharmaceutical research and development, including purity assessment, stability studies, and quality control. This document provides comprehensive experimental protocols, data presentation, and visual workflows to aid in the implementation of this method.

Introduction

This compound is a heterocyclic compound belonging to the indole class of molecules. The indole scaffold is a common structural motif in many biologically active compounds and pharmaceuticals. The presence of a fluorophenyl group can significantly influence the compound's physicochemical properties, including its lipophilicity and metabolic stability, making it a molecule of interest in drug discovery. Accurate and precise analytical methods are crucial for the characterization and quality control of such compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. This application note describes the development and validation of a stability-indicating HPLC method for this analyte.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for selecting the initial chromatographic conditions.

PropertyValueReference
Molecular Formula C₁₄H₁₀FN--INVALID-LINK--
Molecular Weight 211.24 g/mol --INVALID-LINK--
Melting Point 190-192 °C
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents like methanol, acetonitrile, and DMSO; sparingly soluble in water.
UV Absorption The indole chromophore typically exhibits strong absorbance in the UV region, with maxima around 270-280 nm. The presence of the fluorophenyl substituent may cause a slight bathochromic or hypsochromic shift. A photodiode array (PDA) detector is recommended for initial screening to determine the optimal detection wavelength. Based on literature for similar substituted indoles, a starting wavelength of 275 nm is proposed.[1]

HPLC Method Development Workflow

The development of the HPLC method followed a systematic approach, as depicted in the workflow diagram below.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Properties Review Analyte Physicochemical Properties Column_Selection Select Column (e.g., C18, 5 µm, 4.6x150 mm) Analyte_Properties->Column_Selection Informs Mobile_Phase_Selection Choose Mobile Phase (ACN/Water or MeOH/Water) Column_Selection->Mobile_Phase_Selection Detector_Settings Set Initial Detector Wavelength (e.g., 275 nm) Mobile_Phase_Selection->Detector_Settings Scouting_Gradient Run Scouting Gradient (e.g., 5-95% B in 20 min) Detector_Settings->Scouting_Gradient Isocratic_vs_Gradient Evaluate Isocratic vs. Gradient Elution Scouting_Gradient->Isocratic_vs_Gradient Optimize_Gradient Optimize Gradient Profile (Slope and Time) Isocratic_vs_Gradient->Optimize_Gradient Fine_Tune Fine-Tune Mobile Phase (pH, Additives) Optimize_Gradient->Fine_Tune Specificity Specificity/ Forced Degradation Fine_Tune->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision (Repeatability & Intermediate) Linearity->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Figure 1: HPLC Method Development Workflow

Experimental Protocols

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.
Column C18, 5 µm particle size, 4.6 x 150 mm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program See Table 3
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 20 minutes

Table 2: Optimized HPLC Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.01090
15.01090
15.16040
20.06040

Table 3: Gradient Elution Program

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[2][3] The following protocol outlines the stress conditions to be applied to a solution of this compound (e.g., 50 µg/mL in methanol).

Forced_Degradation_Workflow Start Prepare Analyte Solution (50 µg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 4h) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) Start->Base Oxidation Oxidative Degradation (3% H₂O₂, RT, 24h) Start->Oxidation Thermal Thermal Degradation (80°C, 48h) Start->Thermal Photolytic Photolytic Degradation (UV light, 24h) Start->Photolytic Control Control Sample (No Stress) Start->Control Neutralize_Analyze Neutralize (if needed) & Analyze by HPLC Acid->Neutralize_Analyze Base->Neutralize_Analyze Oxidation->Neutralize_Analyze Thermal->Neutralize_Analyze Photolytic->Neutralize_Analyze Control->Neutralize_Analyze

Figure 2: Forced Degradation Study Workflow

Table 4: Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl4 hours at 60 °C
Base Hydrolysis 0.1 M NaOH4 hours at 60 °C
Oxidative Degradation 3% H₂O₂24 hours at room temperature
Thermal Degradation Dry heat48 hours at 80 °C
Photolytic Degradation UV light (254 nm)24 hours

After exposure to the stress conditions, samples should be neutralized if necessary, diluted to the appropriate concentration, and analyzed by the developed HPLC method.

Data Presentation and Results

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 5.

Table 5: Summary of Method Validation Parameters

ParameterAcceptance CriteriaExpected Outcome
Specificity The peak for this compound should be pure and well-resolved from any degradation products or impurities.No interference at the retention time of the analyte peak.
Linearity Correlation coefficient (r²) ≥ 0.999A linear relationship between concentration and peak area.
Range Typically 80-120% of the test concentration.Method is accurate and precise within this range.
Accuracy % Recovery between 98.0% and 102.0%.The method provides results close to the true value.
Precision
- Repeatability (n=6)RSD ≤ 2.0%Low variability in results from the same analyst and instrument.
- Intermediate PrecisionRSD ≤ 2.0%Low variability between different analysts, instruments, and days.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest concentration of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness RSD ≤ 2.0% after minor changes in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C).The method is reliable under small variations in operating conditions.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the analysis of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in a pharmaceutical setting. The provided experimental protocols and workflow diagrams offer a clear guide for the implementation and validation of this analytical procedure.

References

Application Notes and Protocols for the Synthesis of 2-(4-Fluorophenyl)indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of 2-(4-Fluorophenyl)indole derivatives, a class of compounds with significant interest in medicinal chemistry. The indole scaffold is a "privileged structure" found in numerous natural products and pharmaceuticals. The introduction of a fluorophenyl group at the 2-position can significantly modulate the biological activity of the resulting molecule.

Three common and effective methods for the synthesis of these derivatives are presented: the Fischer Indole Synthesis, the Bischler-Möhlau Indole Synthesis, and the Larock Indole Synthesis. Each method offers distinct advantages and is suited for different starting materials and desired outcomes. Additionally, microwave-assisted variations are discussed as a means to improve reaction efficiency.

Comparative Overview of Synthetic Protocols

The choice of synthetic route for this compound derivatives can depend on factors such as the availability of starting materials, desired yield, and scalability. The following table summarizes the key quantitative data for the described methods.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield
Fischer Indole Synthesis 4-Fluorophenylhydrazine hydrochloride, 4-FluoroacetophenoneAcid catalyst (e.g., PPA, ZnCl2)High temperature79% (for a similar 5-fluoro-2-phenyl derivative)[1]
Bischler-Möhlau Synthesis 2-Bromo-1-(4-fluorophenyl)ethan-1-one, AnilineExcess anilineHigh temperatureModerate (can be low)[2][3]
Larock Indole Synthesis 2-Iodoaniline, 1-Ethynyl-4-fluorobenzenePdCl2(PPh3)2, CuI, NaOHRoom temperature to mild heating66%[4]
Microwave-Assisted Bischler-Möhlau 2-Bromo-1-(4-fluorophenyl)ethan-1-one, AnilineNaHCO3Microwave irradiation (540 W)52-75%[5]

Experimental Protocols

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or a ketone under acidic conditions.[6][7]

Protocol for the Synthesis of 2-(4-Fluorophenyl)-1H-indole:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 mmol) in ethanol.

    • Add 4-fluoroacetophenone (1.0 mmol) to the solution.

    • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours until the hydrazone precipitates.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Indolization:

    • Place the dried hydrazone (1.0 mmol) in a round-bottom flask.

    • Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl2).

    • Heat the mixture to 150-180°C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the mixture with a sodium hydroxide solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-(4-fluorophenyl)-1H-indole.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-bromo-acetophenone with an excess of an aniline to form a 2-arylindole.[2][8] While traditional methods often require harsh conditions, microwave-assisted protocols offer a milder and more efficient alternative.[5][8]

Microwave-Assisted Protocol for the Synthesis of 2-(4-Fluorophenyl)-1H-indole:

  • Reaction Setup:

    • In a microwave-safe vessel, combine 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol) and aniline (2.0 mmol).

    • Alternatively, use equimolar amounts of the aniline and an inorganic base like sodium bicarbonate.[5]

  • Microwave Irradiation:

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a suitable power (e.g., 540 W) and temperature for a short duration (e.g., 45-60 seconds), monitoring the progress by TLC.[5]

  • Work-up and Purification:

    • After completion, cool the reaction vessel to room temperature.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic solution with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel.

Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed reaction that provides a versatile route to 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne.[9][10][11]

Protocol for the Synthesis of 2-(4-Fluorophenyl)-1H-indole: [4]

  • Reaction Setup:

    • To a sealed tube, add 2-iodoaniline (0.5 mmol), 1-ethynyl-4-fluorobenzene (0.75 mmol), PdCl2(PPh3)2 (3 mol %), and CuI (3 mol %).

    • Add dimethylacetamide (DMA) (3 mL) as the solvent.

  • Reaction Execution:

    • Stir the mixture at room temperature until the starting material is consumed, as monitored by High-Performance Liquid Chromatography (HPLC) (approximately 1 hour).

    • Add NaOH (5 mmol) to the reaction mixture.

  • Work-up and Purification:

    • After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield 2-(4-fluorophenyl)-1H-indole.

Visualized Workflows and Relationships

To further clarify the experimental processes and the relationships between the different synthetic strategies, the following diagrams are provided.

G General Workflow for Indole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials reaction Reaction under Specific Conditions (Heat/Microwave) start->reaction reagents Reagents & Catalyst reagents->reaction extraction Extraction reaction->extraction purification Column Chromatography extraction->purification product This compound purification->product characterization Characterization (NMR, MS) product->characterization

Caption: General experimental workflow for the synthesis of this compound.

G Comparison of Synthetic Routes cluster_fischer Fischer Synthesis cluster_bischler Bischler-Möhlau Synthesis cluster_larock Larock Synthesis target This compound fischer_start 4-Fluorophenylhydrazine + 4-Fluoroacetophenone fischer_cond Acid Catalyst, High Temperature fischer_start->fischer_cond fischer_cond->target Classic, versatile bischler_start 2-Bromo-1-(4-fluorophenyl)ethanone + Aniline bischler_cond Excess Aniline or Base, Heat/Microwave bischler_start->bischler_cond bischler_cond->target Improved by microwave larock_start 2-Iodoaniline + 1-Ethynyl-4-fluorobenzene larock_cond Pd/Cu Catalyst, Base larock_start->larock_cond larock_cond->target Mild conditions, good yield

References

Application Notes and Protocols for 2-(4-Fluorophenyl)indole in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-Fluorophenyl)indole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. Its unique combination of a planar indole ring system and a fluorinated phenyl moiety allows for diverse interactions with various biological targets. The fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of the resulting compounds. These application notes provide an overview of the therapeutic potential of this compound derivatives and detailed protocols for their synthesis and biological evaluation.

Therapeutic Applications

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, primarily as anti-inflammatory agents and kinase inhibitors for cancer therapy.

Anti-inflammatory Activity via COX-2 Inhibition

The anti-inflammatory properties of this compound derivatives are often attributed to their ability to selectively inhibit cyclooxygenase-2 (COX-2).[1][2][3] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[3] Selective COX-2 inhibitors offer the advantage of reducing inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[3]

Anticancer Activity via Kinase Inhibition

The indole scaffold is a common feature in many kinase inhibitors.[4][5] Derivatives of this compound can be designed to target specific kinases involved in cancer cell proliferation, survival, and angiogenesis. Key signaling pathways that are often dysregulated in cancer and can be targeted by indole derivatives include the PI3K/Akt/mTOR and Hedgehog pathways.[6][7][8][9][10]

Quantitative Data Summary

The following tables summarize the biological activity of representative indole derivatives, including a highly potent this compound analog.

Table 1: Cyclooxygenase (COX) Inhibition Data for Indole Derivatives

Compound IDScaffoldCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
1 3-(4-fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole-0.00002-[1]
2 2-(4-(methylsulfonyl)phenyl)-1-benzyl-1H-indole11.840.11107.63[2]
3 2-(4-(methylsulfonyl)phenyl)-1-(4-methylbenzyl)-1H-indole18.290.17107.58[2]
4 2-(4-(methylsulfonyl)phenyl)-1-(4-fluorobenzyl)-1H-indole16.140.15107.60[2]
IndomethacinIndole-3-acetic acid0.091.140.079[2]
CelecoxibPyrazole150.04375[3]

Table 2: Antiproliferative and Kinase Inhibitory Activity of Indole-2-carboxamide Derivatives

Compound IDTarget Cancer Cell LineGI₅₀ (nM)EGFR IC₅₀ (nM)BRAFV600E IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Reference
Va NCI-H460 (Lung)267177-[11]
Ve NCI-H460 (Lung)488589-[11]
Vf NCI-H460 (Lung)418182-[11]
Vg NCI-H460 (Lung)317579-[11]
Vh NCI-H460 (Lung)377880-[11]
Erlotinib-338060-[11]

Experimental Protocols

Synthesis of this compound Derivatives

This protocol is adapted from the synthesis of 2-(4-(methylsulfonyl)phenyl) indole derivatives and can be modified for the synthesis of various this compound analogs.[3]

Scheme 1: General Synthesis of 2-Aryl Indole Derivatives

G A p-fluoro acetophenone C Fischer Indole Synthesis (e.g., Polyphosphoric acid or ZnCl₂) A->C B Phenylhydrazine HCl B->C D This compound C->D Yield: Varies

Synthetic route to the this compound scaffold.

Materials:

  • p-Fluoroacetophenone

  • Substituted phenylhydrazine hydrochloride

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

  • Toluene

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • A mixture of p-fluoroacetophenone (1 equivalent) and the appropriate substituted phenylhydrazine hydrochloride (1.1 equivalents) is heated in a suitable solvent (e.g., ethanol or toluene) with a catalytic amount of a Lewis acid (e.g., ZnCl₂) or in a dehydrating agent like polyphosphoric acid.

  • The reaction mixture is heated to reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., saturated sodium bicarbonate solution).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

In Vitro COX-1/COX-2 Inhibition Assay

This colorimetric assay is used to determine the inhibitory potency of compounds against ovine COX-1 and human recombinant COX-2.[3]

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds and reference inhibitors (e.g., Indomethacin, Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate reader

Procedure:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding arachidonic acid.

  • After a short incubation period (e.g., 2 minutes), add the colorimetric substrate.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of wells containing the test compound to control wells (without inhibitor).

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against various kinases, such as EGFR, BRAF, and VEGFR.[11]

Materials:

  • Recombinant kinase enzyme (e.g., EGFR, BRAFV600E, VEGFR-2)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds and reference inhibitors (e.g., Erlotinib)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a multi-well plate, add the kinase enzyme, the kinase substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).

  • Measure the luminescence using a plate-reading luminometer.

  • The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways that can be targeted by this compound derivatives.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation 2-FPI_Derivative This compound Derivative 2-FPI_Derivative->PI3K Inhibition 2-FPI_Derivative->mTOR Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway.

G Hedgehog Ligand Hedgehog Ligand Patched (PTCH1) Patched (PTCH1) Hedgehog Ligand->Patched (PTCH1) PTCH1 PTCH1 Smoothened (SMO) Smoothened (SMO) PTCH1->Smoothened (SMO) inhibits SMO SMO GLI Transcription Factors GLI Transcription Factors SMO->GLI Transcription Factors activate Target Gene Expression Target Gene Expression GLI Transcription Factors->Target Gene Expression promote Tumor Growth Tumor Growth Target Gene Expression->Tumor Growth 2-FPI_Derivative This compound Derivative 2-FPI_Derivative->SMO Inhibition

Inhibition of the Hedgehog signaling pathway.

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA₂ Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain 2-FPI_Derivative This compound Derivative 2-FPI_Derivative->Prostaglandins Inhibition via COX-2

Mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutics. Its amenability to chemical modification and its inherent ability to interact with key biological targets make it an attractive scaffold for addressing unmet medical needs in inflammation and oncology. The provided protocols and data serve as a foundation for researchers to explore the full potential of this promising chemical entity.

References

Purifying 2-(4-Fluorophenyl)indole: A Guide to Crystallization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the purification of 2-(4-Fluorophenyl)indole, a crucial intermediate in pharmaceutical synthesis, utilizing various crystallization techniques. The selection of an appropriate crystallization method is paramount for achieving high purity, which directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide explores cooling crystallization, anti-solvent crystallization, and evaporative crystallization as effective methods for the purification of this indole derivative.

Introduction to Crystallization in Pharmaceutical Development

Crystallization is a fundamental purification process in the pharmaceutical industry, enabling the isolation of compounds with high purity (often exceeding 99%) in a single step under mild conditions.[3][4] The process is governed by creating a state of supersaturation, where the concentration of the solute in a solution exceeds its equilibrium solubility, leading to the formation of a highly organized crystal lattice.[4] Factors such as solvent choice, temperature, concentration, and cooling rate are critical parameters that influence crystal formation, size, and morphology.[1][4] For pharmaceutical compounds, controlling these parameters is essential to ensure the desired solid-state properties of the API, including stability and bioavailability.[1]

Three primary crystallization techniques are widely employed:

  • Anti-Solvent Crystallization: In this technique, a second solvent (the anti-solvent) in which the target compound is poorly soluble is added to a solution of the compound.[1][7] This induces precipitation and crystallization. This method is particularly useful for controlling crystal size and can be applied when the compound's solubility is not strongly temperature-dependent.[1][8]

Experimental Protocols for this compound Purification

The following protocols are designed as a starting point for the purification of this compound. Optimization of solvent ratios, temperatures, and addition rates may be necessary to achieve the desired purity and yield.

Protocol 1: Cooling Crystallization from an Ethanol/Water System

This protocol is adapted from established methods for purifying indole derivatives and is effective for removing moderately polar impurities.[2]

Materials:

  • Crude this compound

  • Ethanol (96%)

  • Deionized Water

  • Erlenmeyer flasks

  • Magnetic stir bar and stir plate with heating

  • Water bath or heating mantle

  • Buchner funnel and filter flask

  • Vacuum source

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring. Continue adding ethanol in portions until the compound is completely dissolved at the solvent's boiling point.[2]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[2]

  • Crystallization: To the hot, clear solution, add deionized water dropwise while stirring until a slight, persistent turbidity is observed. If excess water is added, clarify the solution by adding a small amount of hot ethanol.[2]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature to promote the formation of large, pure crystals.[2] For enhanced yield, the flask can subsequently be placed in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[2] Wash the crystals with a small amount of a cold ethanol/water mixture.[2]

  • Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) or under vacuum to a constant weight.[2]

Protocol 2: Anti-Solvent Crystallization using a Toluene/Hexane System

This method is suitable for removing non-polar impurities. Toluene acts as the solvent and hexane as the anti-solvent.

Materials:

  • Crude this compound

  • Toluene

  • n-Hexane

  • Erlenmeyer flasks

  • Magnetic stir bar and stir plate with heating

  • Oil bath or heating mantle

  • Addition funnel

  • Buchner funnel and filter flask

  • Vacuum source

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: In an Erlenmeyer flask with a magnetic stir bar, dissolve the crude this compound in a minimal amount of toluene by heating the mixture with stirring.[2]

  • Hot Filtration (Optional): If necessary, perform a hot filtration as described in Protocol 1.

  • Anti-Solvent Addition: While maintaining the temperature of the toluene solution, slowly add n-hexane from an addition funnel with vigorous stirring. The addition of the anti-solvent will reduce the solubility of the product, inducing crystallization.[1]

  • Cooling and Digestion: After the addition of the anti-solvent is complete, slowly cool the mixture to room temperature. Allow the mixture to stir for a period to allow for complete crystallization (digestion).

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold n-hexane.

  • Drying: Dry the purified crystals to a constant weight.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound using the described crystallization techniques. Actual results may vary depending on the initial purity of the crude material and specific experimental conditions.

Crystallization TechniqueSolvent SystemInitial Purity (%)Final Purity (%)Yield (%)
Cooling CrystallizationEthanol/Water95.299.585
Anti-Solvent CrystallizationToluene/Hexane95.299.388
Evaporative CrystallizationDichloromethane95.298.992

Note: This data is illustrative. Purity would be determined by analytical methods such as HPLC or GC.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described crystallization protocols.

Cooling_Crystallization_Workflow cluster_dissolution Dissolution cluster_filtration Optional Purification cluster_crystallization Crystallization Induction cluster_isolation Product Isolation dissolve Dissolve Crude Compound in Hot Ethanol hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration add_water Add Water (Anti-solvent) hot_filtration->add_water cool Slow Cooling to Room Temperature add_water->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Ethanol/Water vacuum_filtration->wash dry Dry Crystals wash->dry

Caption: Workflow for Cooling Crystallization.

Anti_Solvent_Crystallization_Workflow cluster_dissolution Dissolution cluster_filtration Optional Purification cluster_crystallization Crystallization Induction cluster_isolation Product Isolation dissolve Dissolve Crude Compound in Hot Toluene hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration add_hexane Add n-Hexane (Anti-solvent) hot_filtration->add_hexane cool_digest Cool and Digest add_hexane->cool_digest vacuum_filtration Vacuum Filtration cool_digest->vacuum_filtration wash Wash with Cold n-Hexane vacuum_filtration->wash dry Dry Crystals wash->dry

Caption: Workflow for Anti-Solvent Crystallization.

Conclusion

The choice of crystallization technique for the purification of this compound will depend on the nature of the impurities present in the crude material and the desired final product specifications. The protocols provided herein offer robust starting points for developing an efficient and effective purification process. Further optimization through techniques like Design of Experiments (DoE) can lead to improved yield and purity, ensuring the high quality of this important pharmaceutical intermediate.

References

Experimental Blueprint for Investigating the Biological Landscape of 2-(4-Fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and detailed protocols for the experimental investigation of the biological effects of the synthetic indole derivative, 2-(4-Fluorophenyl)indole. Drawing upon the known activities of the broader 2-phenylindole class of molecules, this guide outlines methodologies to explore its potential as an anti-inflammatory, anti-cancer, and neuroactive agent.

I. Postulated Biological Activities and Investigational Strategy

Based on existing literature for structurally related 2-phenylindole compounds, this compound is hypothesized to exhibit a range of biological effects. These may include, but are not limited to, anti-inflammatory action through the inhibition of the NF-κB and COX pathways, anti-cancer activity via disruption of tubulin polymerization and the MDM2-p53 protein-protein interaction, and modulation of serotonin receptors. The following sections provide detailed protocols to systematically test these hypotheses.

II. Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by investigating its effect on key inflammatory signaling pathways and in vivo models of inflammation.

A. In Vitro Assays

1. NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling cascade is a critical regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

Experimental Workflow for NF-κB Luciferase Reporter Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cell_culture Seed HEK293T cells with NF-κB luciferase reporter transfection Incubate for 24h cell_culture->transfection compound_prep Prepare serial dilutions of This compound treatment Treat cells with compound and stimulate with TNF-α compound_prep->treatment incubation Incubate for 6-24h treatment->incubation lysis Lyse cells reagent_add Add luciferase substrate lysis->reagent_add readout Measure luminescence reagent_add->readout G reagents Prepare Assay Buffer, COX-2 enzyme, and Arachidonic Acid reaction_setup Combine reagents and compound in a 96-well plate reagents->reaction_setup compound Prepare serial dilutions of This compound compound->reaction_setup incubation Incubate at 37°C reaction_setup->incubation detection Measure product formation (e.g., fluorescence or ELISA) incubation->detection analysis Calculate % inhibition and IC50 detection->analysis G animal_prep Acclimatize and group rats/mice compound_admin Administer this compound or vehicle control animal_prep->compound_admin carrageenan_inj Inject carrageenan into the paw compound_admin->carrageenan_inj paw_measurement Measure paw volume at regular intervals carrageenan_inj->paw_measurement data_analysis Calculate % edema inhibition paw_measurement->data_analysis G MDM2 MDM2 p53 p53 MDM2->p53 Binds and inhibits Ub Ubiquitin MDM2->Ub Proteasome Proteasome p53->Proteasome Degradation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Ub->p53 Ubiquitination Compound This compound Compound->MDM2 Inhibits binding to p53

Application Notes and Protocols for a Structure-Activity Relationship (SAR) Study of 2-(4-Fluorophenyl)indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing a structure-activity relationship (SAR) study on 2-(4-fluorophenyl)indole analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The indole scaffold is considered a "privileged" structure, meaning it can serve as a versatile backbone for the development of ligands for a variety of biological targets.[1][2] The introduction of a 2-(4-fluorophenyl) group can significantly influence the pharmacological profile of the indole core.

A systematic SAR study is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these analogs to identify promising lead compounds for further drug development.[3][4] This document outlines the general workflow for an SAR study, provides detailed experimental protocols for the synthesis of analogs and key in vitro assays, and presents quantitative data and relevant signaling pathways to guide the research process.

General Workflow for a Structure-Activity Relationship (SAR) Study

A typical SAR study follows a cyclical process of designing, synthesizing, and testing new analogs to build a comprehensive understanding of how chemical structure affects biological activity.

SAR_Workflow cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_testing Testing Phase cluster_analysis Analysis Phase A Lead Compound Identification (this compound) B Analog Design & Hypothesis Generation A->B Structural Modification Ideas C Chemical Synthesis of Analogs B->C Synthetic Targets D In Vitro Biological Screening (e.g., Kinase, Tubulin, COX assays) C->D Purified Compounds E Determination of Potency (IC50/EC50) D->E Primary Hits F Data Analysis & SAR Establishment E->F Quantitative Data F->B Design Next Generation G Selection of New Lead/Further Optimization F->G Identify Key Moieties G->B

A general workflow for a structure-activity relationship (SAR) study.

Data Presentation: Quantitative Biological Activity of Indole Analogs

The following tables summarize the in vitro biological activities of various indole derivatives, providing a basis for understanding the SAR of the this compound scaffold.

Table 1: Anticancer Activity of 2-Substituted Indole Analogs

Compound IDR1-Substituent (Position 1)R2-Substituent (Position 3)Target Cell LineIC50 (µM)Reference
1a -H-HA549 (Lung)>100[5]
1b -CH2CH2N(CH3)2-HA549 (Lung)1.026 (EGFR)[5]
1c -H-C(=O)CH3MCF-7 (Breast)52[6]
1d -H-HPC3 (Prostate)80[7]
1e -H-HHCT116 (Colon)0.99[8]

Table 2: Kinase Inhibitory Activity of Indole Analogs

Compound IDTarget KinaseIC50 (nM)Reference
2a Pim-356[9][10]
2b EGFR1026[5]
2c SRC2[5]
2d VEGFR-2low nanomolar[4]
2e Aurora B0.316[11]

Table 3: Anti-inflammatory Activity of Indole Analogs

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3a COX-20.11-[12]
3b COX-20.17-[12]
3c COX-21.9>10[13]
3d COX-22.3>10[13]

Table 4: Antimicrobial Activity of Indole Analogs

Compound IDTarget OrganismMIC (µg/mL)Reference
4a S. aureus3.125[14]
4b MRSA3.125[14]
4c E. coli3.125[14]
4d C. albicans3.125[14]
4e S. aureus0.39[15]

Experimental Protocols

Synthesis of this compound Analogs

A common and effective method for the synthesis of 2-arylindoles is the Fischer indole synthesis. The following is a general protocol that can be adapted for various analogs.

Protocol 3.1: Fischer Indole Synthesis

Materials:

  • (4-Fluorophenyl)hydrazine hydrochloride

  • Appropriate ketone or aldehyde

  • Polyphosphoric acid (PPA) or other suitable acid catalyst (e.g., ZnCl2, H2SO4)

  • Ethanol or other suitable solvent

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1 equivalent) and the desired ketone or aldehyde (1.1 equivalents) in ethanol.

  • Heat the mixture to reflux for 2-4 hours to form the phenylhydrazone intermediate. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the resulting crude phenylhydrazone, add polyphosphoric acid (PPA) (10 equivalents by weight).

  • Heat the mixture to 100-150°C for 1-3 hours. The reaction will become viscous and may change color.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound analog.

In Vitro Biological Assays

This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules. A fluorescence-based method is described here for its high sensitivity.[16]

Protocol 3.2.1: Fluorescence-Based Tubulin Polymerization Assay

Materials:

  • Purified tubulin (e.g., bovine brain tubulin, >99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and control inhibitors (e.g., Nocodazole)

  • Black, flat-bottom 96-well plates

  • Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • On ice, prepare a tubulin reaction mixture containing 2 mg/mL tubulin, 1 mM GTP, 15% glycerol, and the fluorescent reporter in General Tubulin Buffer. Keep on ice.

    • Prepare serial dilutions of the this compound analogs and control compounds in General Tubulin Buffer. The final DMSO concentration should be below 2%.

  • Assay Procedure:

    • Pre-warm the microplate reader and a 96-well plate to 37°C.

    • Add 5 µL of the diluted test compounds or controls to the appropriate wells.

    • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mixture to each well.

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 355/460 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the rate of polymerization (Vmax) and the extent of polymerization (plateau fluorescence).

    • Calculate the percentage of inhibition at a specific time point relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme. A fluorometric assay is described below.[2][17]

Protocol 3.2.2: Fluorometric COX-2 Inhibition Assay

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic acid (substrate)

  • Celecoxib (selective COX-2 inhibitor control)

  • Test compounds

  • 96-well white opaque plate

  • Multi-well spectrophotometer (fluorescence plate reader)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound analogs and celecoxib in a suitable solvent (e.g., DMSO).

    • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Procedure:

    • Add the diluted test compounds or controls to the appropriate wells of the 96-well plate.

    • Add the COX-2 enzyme to all wells except the blank.

    • Add the reaction mixture to all wells.

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement:

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of the reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

The ADP-Glo™ Kinase Assay is a widely used method to quantify the activity of a broad range of kinases by measuring the amount of ADP produced.[18]

Protocol 3.2.3: ADP-Glo™ Kinase Inhibition Assay

Materials:

  • Kinase of interest (e.g., EGFR, SRC, VEGFR-2)

  • Specific kinase substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds and a known kinase inhibitor control

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Add serially diluted this compound analogs or control inhibitor to the wells of the 96-well plate.

    • Add the kinase solution and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate/ATP solution.

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualization of Relevant Signaling Pathways

Understanding the signaling pathways modulated by this compound analogs is critical for elucidating their mechanism of action. Many indole derivatives have been shown to target key pathways involved in cancer cell proliferation and survival.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers.[6][19] Small molecule inhibitors can target components of this pathway, such as Smoothened (SMO).

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_P GLI (Phosphorylated/Inactive) GLI->GLI_P Phosphorylation & Degradation GLI_A GLI (Active) GLI->GLI_A Activation & Nuclear Translocation Target_Genes Target Gene Transcription (e.g., PTCH1, GLI1) GLI_A->Target_Genes Promotes Hh Hedgehog Ligand Hh->PTCH1 Binds Inhibitor This compound Analog (Inhibitor) Inhibitor->SMO Blocks Activation

Inhibition of the Hedgehog signaling pathway by a small molecule inhibitor.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[20][21] Kinase inhibitors targeting components of this pathway are a major focus of cancer drug discovery.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates Outcome Cell Growth, Proliferation, Survival, Angiogenesis Downstream->Outcome Promotes GF Growth Factor GF->RTK Activates Inhibitor This compound Analog (Kinase Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by a kinase inhibitor.

References

Application Notes: Cell-based Assays for Evaluating 2-(4-Fluorophenyl)indole Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)indole is a synthetic compound belonging to the indole class of heterocyclic molecules. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceutical agents exhibiting a wide range of biological activities, including anticancer properties. The introduction of a fluorophenyl group can significantly modulate the compound's physicochemical properties and biological activity. Preliminary studies on related 2-phenylindole derivatives suggest potential cytotoxic effects against various cancer cell lines, making this compound a compound of interest for further investigation in oncology drug discovery.

These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to rigorously evaluate the cytotoxic potential of this compound. The described assays will enable researchers to assess key cytotoxicity indicators, including metabolic activity, plasma membrane integrity, and the induction of apoptosis. The presented methodologies are designed to yield reproducible and quantitative data, crucial for determining parameters such as the half-maximal inhibitory concentration (IC50) and for elucidating the compound's potential mechanism of action.

Data Presentation

The following tables summarize representative cytotoxic and apoptotic activity of this compound against common human cancer cell lines. The data presented here is for illustrative purposes and should be replaced with experimentally generated results.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
HeLaCervical Cancer25.5
MCF-7Breast Cancer32.8
A549Lung Cancer45.2

Table 2: Apoptosis Induction by this compound in HeLa Cells (48h Treatment)

Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.7
1075.6 ± 3.515.8 ± 2.28.6 ± 1.5
25 (IC50)48.9 ± 4.135.2 ± 3.815.9 ± 2.4
5022.1 ± 3.348.7 ± 4.529.2 ± 3.1

Table 3: Caspase-3/7 Activation in HeLa Cells Treated with this compound (24h)

Concentration (µM)Fold Increase in Caspase-3/7 Activity (vs. Control)
0 (Control)1.0
102.8 ± 0.4
25 (IC50)5.6 ± 0.8
508.2 ± 1.1

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • HeLa, MCF-7, or A549 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO alone as a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of LDH released, which is proportional to the number of dead or damaged cells.[1][2][3][4]

Materials:

  • Cells and culture reagents as in the MTT assay

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is essential to include the following controls:

    • Vehicle Control (Spontaneous LDH release): Cells treated with the vehicle (e.g., DMSO) only.

    • Maximum LDH release Control: Cells treated with the lysis buffer provided in the kit.

    • No-Cell Control (Background): Wells containing only culture medium.

  • Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8][9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cells and culture reagents

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting. After 24 hours, treat the cells with this compound at various concentrations for the desired time (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Acquisition: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Caspase-Glo® 3/7 Assay

Principle: Caspase-3 and -7 are key effector caspases that are activated during apoptosis. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases.[10][11] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7. This cleavage releases aminoluciferin, a substrate for luciferase, which generates a luminescent signal proportional to the amount of caspase activity.

Materials:

  • Cells and culture reagents

  • This compound

  • Caspase-Glo® 3/7 Assay System (commercially available)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired treatment period (e.g., 24 hours), allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (HeLa, MCF-7, A549) mtt_assay MTT Assay (Metabolic Activity) cell_culture->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis_assay caspase_assay Caspase-3/7 Assay (Apoptosis Execution) cell_culture->caspase_assay compound_prep Compound Preparation (this compound) compound_prep->mtt_assay compound_prep->ldh_assay compound_prep->apoptosis_assay compound_prep->caspase_assay ic50 IC50 Determination mtt_assay->ic50 ldh_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant caspase_activity Caspase Activity Fold Change caspase_assay->caspase_activity

Caption: Experimental workflow for evaluating the cytotoxicity of this compound.

apoptosis_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm compound This compound mdm2 MDM2 compound->mdm2 Inhibition p53 p53 mdm2->p53 Ubiquitination & Degradation p53_active Active p53 (Transcription Factor) p53->p53_active Activation bax_gene Bax Gene Transcription p53_active->bax_gene Upregulation bax Bax Protein bax_gene->bax mitochondrion Mitochondrion bax->mitochondrion Translocation & Pore Formation cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Pro-Caspase-9 caspase9->apoptosome caspase37 Pro-Caspase-3/7 apoptosome->caspase37 Cleavage & Activation active_caspase37 Active Caspase-3/7 caspase37->active_caspase37 apoptosis Apoptosis active_caspase37->apoptosis Execution

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for 2-(4-Fluorophenyl)indole in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-Fluorophenyl)indole as a scaffold in the development of novel anti-inflammatory agents. This document details its mechanism of action, key signaling pathways involved, and provides detailed protocols for in vitro and in vivo evaluation.

Introduction

The this compound core structure is a promising scaffold for the design of potent and selective anti-inflammatory agents. Its derivatives have demonstrated significant inhibitory activity against key inflammatory mediators, primarily through the inhibition of cyclooxygenase-2 (COX-2). This selective inhibition offers the potential for reduced gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The primary anti-inflammatory mechanism of this compound derivatives is the selective inhibition of the COX-2 enzyme.[1] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[1] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these compounds can effectively reduce inflammation with a potentially improved safety profile.

Furthermore, the anti-inflammatory effects of compounds based on this scaffold can also involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the anti-inflammatory activity of various derivatives of the this compound scaffold.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

Compound IDModification on Indole RingCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative A 1-H>1000.48>208[2]
Derivative B 1-Methyl15.20.2560.8[3]
Derivative C 1-(4-chlorobenzyl)12.50.11113.6[3]
Celecoxib (Reference Drug)7.60.075101.3[3]
Indomethacin (Reference Drug)0.121.520.079[3]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5hReference
Derivative D 1045.258.7[4][5]
Derivative E 1052.865.1[4][5]
Indomethacin 1060.572.3[4][5]
Control -00[4][5]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Degradation of IκBα Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Indole This compound Derivatives Indole->IKK Inhibit

Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for In Vitro Anti-inflammatory Screening

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays RAW_cells RAW 264.7 Macrophages Indole_Compound This compound Derivative RAW_cells->Indole_Compound Pre-treat LPS_Stimulation LPS Stimulation (1 µg/mL) Indole_Compound->LPS_Stimulation Followed by COX2_Assay COX-2 Inhibition Assay LPS_Stimulation->COX2_Assay NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Assay Western_Blot Western Blot Analysis (p-IκBα, NF-κB p65) LPS_Stimulation->Western_Blot

Caption: Workflow for evaluating the in vitro anti-inflammatory activity.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.

Materials:

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Human recombinant COX-1 and COX-2 enzymes

  • This compound derivative (test compound)

  • Celecoxib (positive control for COX-2)

  • Indomethacin (positive control for non-selective inhibition)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and controls to the desired concentrations in assay buffer.

  • Reaction Setup: To each well of the 96-well plate, add the following in order:

    • COX Assay Buffer

    • COX Cofactor

    • COX-1 or COX-2 enzyme

    • Test compound or control

  • Incubation: Incubate the plate at 25°C for 10 minutes.

  • Initiation of Reaction: Add arachidonic acid to each well to start the reaction.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity at Ex/Em = 535/587 nm for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[4][5]

Materials:

  • Male Wistar rats (180-220 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • This compound derivative (test compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Indomethacin (reference drug)

  • Pletismometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6):

    • Group I: Vehicle control

    • Group II: Indomethacin (10 mg/kg, p.o.)

    • Group III-V: Test compound at different doses (e.g., 5, 10, 20 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the procedure for quantifying the effect of the test compound on cytokine production.[6]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • This compound derivative (test compound)

  • Lipopolysaccharide (LPS)

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-only treated group.

Western Blot Analysis of NF-κB Pathway Activation

This protocol is for assessing the effect of the test compound on the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.[7]

Materials:

  • RAW 264.7 cells

  • This compound derivative (test compound)

  • LPS

  • Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells and treat with the test compound followed by LPS stimulation as described in the cytokine measurement protocol.

  • Cell Lysis: Lyse the cells with RIPA buffer and collect the total cell lysates. For nuclear translocation, perform nuclear and cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin). Calculate the fold change in protein expression or phosphorylation relative to the control group.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-Fluorophenyl)indole. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

This section offers systematic approaches to resolving common issues, such as low product yield, for various synthetic routes to this compound.

Low Yield in Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for preparing indoles from an arylhydrazine and a carbonyl compound under acidic conditions. However, achieving high yields, especially with fluorinated substrates, can be challenging.

Q1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in the Fischer indole synthesis of fluorinated compounds can be attributed to several factors. A systematic investigation should focus on the following key areas:

  • Purity of Starting Materials: Ensure the 4-fluorophenylhydrazine and the acetophenone precursor are of high purity. Impurities can lead to undesirable side reactions.

  • Reaction Conditions: This synthesis is highly sensitive to the acid catalyst, temperature, and reaction time. The strongly electron-withdrawing nature of the fluorine atom can affect the rate-determining[1][1]-sigmatropic rearrangement step.[2]

  • Incomplete Hydrazone Formation: The initial condensation to form the phenylhydrazone may be incomplete.

  • Side Reactions: The electron-withdrawing fluorine atom can influence the stability of intermediates, potentially favoring alternative reaction pathways or decomposition.

Q2: What specific adjustments can I make to the reaction conditions to improve the yield?

A2: To optimize the yield, consider the following adjustments:

  • Acid Catalyst: The choice and concentration of the acid are critical. While Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are common, Lewis acids such as zinc chloride (ZnCl₂) may offer better results by promoting the key rearrangement step.[3] Experiment with different acid catalysts and their concentrations to find the optimal conditions for your specific substrate.

  • Temperature and Reaction Time: Carefully control the reaction temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials, intermediates, or the final product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent: While often performed neat or in a high-boiling solvent like acetic acid, the choice of solvent can influence the reaction outcome.

Q3: How can I confirm that the hydrazone intermediate is forming correctly?

A3: The formation of the hydrazone can be monitored by TLC. The hydrazone spot should appear as the starting materials are consumed. If hydrazone formation is sluggish, consider pre-forming and isolating the hydrazone before proceeding with the cyclization step. This can be achieved by reacting the 4-fluorophenylhydrazine and the acetophenone precursor in a suitable solvent like ethanol with a catalytic amount of acid, followed by isolation of the hydrazone product.

Low Yield in Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis provides a route to 2-arylindoles from α-bromoacetophenones and an excess of an aniline. This method is notorious for its harsh reaction conditions and often results in low yields and a mixture of products.[4][5]

Q1: I am attempting the Bischler-Möhlau synthesis of this compound and obtaining a very low yield. What are the common pitfalls of this reaction?

A1: The primary challenges with the Bischler-Möhlau synthesis are the harsh conditions typically required, which can lead to significant side product formation and decomposition.[4][5] Key issues include:

  • High Temperatures: The reaction often requires high temperatures, which can degrade the starting materials and the desired indole product.

  • Excess Aniline: A large excess of aniline is often used, which can complicate purification.

  • Formation of Regioisomers: The reaction can sometimes yield a mixture of regioisomers, further reducing the yield of the desired product.[4]

Q2: Are there any modern modifications to the Bischler-Möhlau synthesis that can improve the yield and reaction conditions?

A2: Yes, several modifications have been developed to address the limitations of the classical Bischler-Möhlau synthesis. One effective approach is the use of microwave irradiation.[5][6] Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating. Another modification involves the use of milder catalysts, such as lithium bromide, to facilitate the reaction under less harsh conditions.[5]

Q3: How can I minimize the formation of byproducts during the workup and purification?

A3: Careful workup and purification are crucial. After the reaction is complete, quenching with water and extraction with a suitable organic solvent is a standard procedure. To remove the excess aniline, an acid wash (e.g., with dilute HCl) can be effective. Purification of the crude product is typically achieved by column chromatography.

Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Sonogashira)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, offer versatile methods for the synthesis of 2-arylindoles. However, these reactions can be sensitive to various parameters, leading to low yields.

Q1: My Suzuki coupling reaction between a 2-haloindole and 4-fluorophenylboronic acid is giving a low yield of this compound. What should I troubleshoot?

A1: Low yields in Suzuki couplings can often be traced back to a few key factors:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Ensure that the catalyst is active and that the ligand is appropriate for the specific substrates. For electron-rich indoles, bulky electron-rich phosphine ligands can be effective.

  • Base: The base plays a crucial role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

  • Solvent: The solvent system, often a mixture of an organic solvent and water, must be optimized to ensure the solubility of all reactants and facilitate the reaction.

  • Reaction Temperature: The temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition.

  • Purity of Reagents: Ensure the boronic acid is pure and has not degraded. Boronic acids can undergo protodeboronation, especially under harsh conditions.

Q2: I am observing significant homocoupling of the 4-fluorophenylboronic acid in my Suzuki reaction. How can I prevent this?

A2: Homocoupling of the boronic acid is a common side reaction. To minimize it, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can promote this side reaction. Additionally, optimizing the reaction temperature and the stoichiometry of the reactants can help.

Q3: My Sonogashira coupling of a 2-haloaniline with 4-fluorophenylacetylene followed by cyclization is not efficient. What are the critical parameters for this two-step, one-pot synthesis?

A3: This is a powerful method for constructing 2-arylindoles. For a successful reaction, pay close attention to the following:

  • Sonogashira Coupling Step: This step requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base (typically an amine like triethylamine or diisopropylamine). Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere.[7]

  • Cyclization Step: The subsequent cyclization of the 2-alkynyl-aniline intermediate is often promoted by a base or heat. The choice of base and solvent for this step can be critical for achieving a high yield.

  • One-Pot Procedure: In a one-pot procedure, the conditions must be compatible with both the cross-coupling and the cyclization steps. Careful optimization of the base, solvent, and temperature is necessary.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of 2-arylindoles, which can serve as a starting point for the synthesis of this compound.

Table 1: Comparison of Synthesis Methods for 2-Arylindoles

Synthesis MethodKey ReactantsTypical Catalyst/ReagentTypical SolventTemperature (°C)Typical Yield (%)
Fischer Indole Synthesis Arylhydrazine, Ketone/AldehydeH₂SO₄, PPA, ZnCl₂Acetic Acid, Ethanol80 - 16040 - 85
Bischler-Möhlau Synthesis α-Bromoacetophenone, AnilineNone (thermal), LiBrExcess Aniline, DMF150 - 20020 - 60
Suzuki Coupling 2-Haloindole, Arylboronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Toluene, Dioxane/H₂O80 - 12060 - 95
Sonogashira Coupling/Cyclization 2-Haloaniline, Terminal AlkynePd catalyst, CuI, Base (e.g., Et₃N)DMF, Toluene60 - 12055 - 90

Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to this compound.

Protocol 1: Fischer Indole Synthesis
  • Hydrazone Formation (Optional, but recommended):

    • In a round-bottom flask, dissolve 4-fluorophenylhydrazine (1.0 eq) and 4'-fluoroacetophenone (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 1-2 hours or until TLC indicates the completion of the reaction.

    • Remove the solvent under reduced pressure. The crude hydrazone can be used directly or purified by recrystallization.

  • Indolization:

    • To the crude hydrazone, add a suitable acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.

    • Heat the reaction mixture to 100-140 °C and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.

    • Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bischler-Möhlau Synthesis (Microwave-Assisted)
  • In a microwave-safe vessel, combine α-bromo-4-fluoroacetophenone (1.0 eq) and aniline (3.0 eq).

  • Add a catalytic amount of lithium bromide (0.1 eq).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 150-180 °C) for a predetermined time (e.g., 10-30 minutes).

  • After cooling, dilute the reaction mixture with an organic solvent and wash with dilute acid to remove excess aniline.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Suzuki Cross-Coupling
  • To an oven-dried Schlenk flask, add 2-bromoindole (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Sonogashira Coupling and Cyclization
  • To a Schlenk flask, add 2-iodoaniline (1.0 eq), 4-fluorophenylacetylene (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., DMF or triethylamine).

  • Add a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction at room temperature or with gentle heating until the Sonogashira coupling is complete (monitor by TLC).

  • For the cyclization step, a base such as potassium tert-butoxide or sodium hydride can be added, and the reaction can be heated to promote the intramolecular cyclization.

  • After the reaction is complete, quench with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways and a troubleshooting workflow.

Fischer_Indole_Synthesis 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone Formation Hydrazone Formation 4-Fluorophenylhydrazine->Hydrazone Formation 4'-Fluoroacetophenone 4'-Fluoroacetophenone 4'-Fluoroacetophenone->Hydrazone Formation Phenylhydrazone Phenylhydrazone Hydrazone Formation->Phenylhydrazone + H₂O Tautomerization Tautomerization Phenylhydrazone->Tautomerization Ene-hydrazine Ene-hydrazine Tautomerization->Ene-hydrazine Sigmatropic Rearrangement Sigmatropic Rearrangement Ene-hydrazine->Sigmatropic Rearrangement [3,3] Di-imine Intermediate Di-imine Intermediate Sigmatropic Rearrangement->Di-imine Intermediate Cyclization/Aromatization Cyclization/Aromatization Di-imine Intermediate->Cyclization/Aromatization This compound This compound Cyclization/Aromatization->this compound - NH₃

Caption: Fischer Indole Synthesis Pathway.

Bischler_Mohlau_Synthesis α-Bromo-4-fluoroacetophenone α-Bromo-4-fluoroacetophenone Nucleophilic Substitution Nucleophilic Substitution α-Bromo-4-fluoroacetophenone->Nucleophilic Substitution Aniline (excess) Aniline (excess) Aniline (excess)->Nucleophilic Substitution Second Aniline Attack Second Aniline Attack Aniline (excess)->Second Aniline Attack α-Anilinoacetophenone α-Anilinoacetophenone Nucleophilic Substitution->α-Anilinoacetophenone α-Anilinoacetophenone->Second Aniline Attack Intermediate Intermediate Second Aniline Attack->Intermediate Electrophilic Cyclization Electrophilic Cyclization Intermediate->Electrophilic Cyclization Cyclized Intermediate Cyclized Intermediate Electrophilic Cyclization->Cyclized Intermediate - Aniline Aromatization Aromatization Cyclized Intermediate->Aromatization This compound This compound Aromatization->this compound

Caption: Bischler-Möhlau Synthesis Pathway.

Suzuki_Coupling_Workflow 2-Haloindole 2-Haloindole Pd Catalyst + Base Pd Catalyst + Base 2-Haloindole->Pd Catalyst + Base 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid->Pd Catalyst + Base Oxidative Addition Oxidative Addition Pd Catalyst + Base->Oxidative Addition Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination This compound This compound Reductive Elimination->this compound

Caption: Suzuki Coupling Workflow.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Catalyst, Solvent) start->check_conditions change_reagents Use Fresh/Purified Reagents check_reagents->change_reagents monitor_reaction Monitor Reaction by TLC check_conditions->monitor_reaction incomplete_reaction Is the reaction going to completion? monitor_reaction->incomplete_reaction side_products Are there significant side products? incomplete_reaction->side_products Yes optimize_conditions Optimize Reaction Conditions (e.g., change catalyst, temp, time) incomplete_reaction->optimize_conditions No isolate_intermediate Isolate Intermediates (if possible) side_products->isolate_intermediate Yes purification_issue Investigate Purification Step (Column conditions, solvent system) side_products->purification_issue No optimize_conditions->monitor_reaction success Yield Improved optimize_conditions->success change_reagents->monitor_reaction isolate_intermediate->optimize_conditions purification_issue->success

Caption: Troubleshooting Decision Tree for Low Yield.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is generally preferred for the synthesis of this compound?

A1: The choice of method depends on the availability of starting materials, scale of the reaction, and the desired purity. The Fischer indole synthesis is a classic and often cost-effective method. However, for higher yields and milder conditions, palladium-catalyzed methods like the Suzuki or Sonogashira couplings are often preferred in modern synthetic chemistry, despite the higher cost of the catalysts.

Q2: I have synthesized my this compound, but the NMR spectrum shows some unidentifiable impurities. What are the likely culprits?

A2: Common impurities can include unreacted starting materials, partially reacted intermediates (like the hydrazone in the Fischer synthesis), or byproducts from side reactions. In Fischer synthesis, regioisomers can sometimes form if an unsymmetrical ketone is used. In palladium-catalyzed reactions, homocoupled products can be a significant impurity. It is recommended to consult a database of NMR chemical shifts for common laboratory solvents and reagents to help identify impurity peaks.

Q3: My purified this compound is a white solid, but it starts to develop a color over time. Why is this happening and how can I prevent it?

A3: Indoles, particularly those with electron-rich substituents, can be susceptible to oxidation upon exposure to air and light, leading to the formation of colored impurities. To prevent this, store the purified compound in a tightly sealed vial under an inert atmosphere (nitrogen or argon), protected from light (e.g., in an amber vial or wrapped in foil), and at a low temperature.

Q4: Can I use a one-pot procedure for the Sonogashira coupling and subsequent cyclization to synthesize this compound?

A4: Yes, one-pot procedures for the synthesis of 2-arylindoles via a Sonogashira coupling followed by cyclization are well-established. These methods are efficient as they avoid the isolation of the intermediate 2-alkynyl-aniline. However, the reaction conditions must be carefully optimized to be compatible with both steps of the reaction sequence.

Q5: What are some safety precautions I should take when working with the reagents for these syntheses?

A5: Always consult the Safety Data Sheet (SDS) for each reagent before use. Phenylhydrazines can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere. Strong acids like PPA and sulfuric acid are corrosive and should be handled with extreme care. Always wear appropriate PPE and work in a fume hood.

References

Technical Support Center: Optimizing Fischer Indole Synthesis for Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the Fischer indole synthesis of fluorinated indoles. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing fluorinated indoles using the Fischer indole synthesis?

A1: The primary challenges stem from the electronic effects of the fluorine substituent. Fluorine is a strongly electron-withdrawing group, which can significantly impact the reaction mechanism.[1] Key issues include:

  • Low Yields: The electron-withdrawing nature of fluorine can destabilize the transition state of the key[2][2]-sigmatropic rearrangement, leading to lower product yields.[1]

  • Side Reactions: The altered electronics can promote alternative reaction pathways, leading to the formation of undesired byproducts.

  • Regioselectivity: When using unsymmetrical ketones, the fluorine substituent can influence which regioisomer of the indole is preferentially formed.

  • Harsh Reaction Conditions: Often, forcing conditions (high temperatures, strong acids) are required, which can lead to the degradation of starting materials or the final product.

Q2: How does the position of the fluorine atom on the phenylhydrazine ring affect the reaction?

A2: The position of the fluorine atom has a significant electronic influence on the reactivity of the phenylhydrazine and the stability of the intermediates in the Fischer indole synthesis. This can affect reaction rates and the propensity for side reactions. While a detailed analysis often requires computational studies, generally, the closer the fluorine atom is to the hydrazine moiety, the stronger its electron-withdrawing effect on the reaction center.

Q3: What are the key differences between using a Lewis acid and a Brønsted acid catalyst?

A3: Both Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) and Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH)) can catalyze the Fischer indole synthesis.[2][3]

  • Brønsted acids work by protonating the hydrazone, which facilitates tautomerization to the enamine and the subsequent[2][2]-sigmatropic rearrangement.

  • Lewis acids coordinate to the nitrogen atoms of the hydrazone, which can also promote the key rearrangement step. The choice between a Lewis and a Brønsted acid can influence reaction rates, yields, and sometimes even the regioselectivity of the cyclization. The optimal catalyst is often substrate-dependent and needs to be determined empirically.

Q4: My reaction is not proceeding to completion. What are some initial troubleshooting steps?

A4: If your reaction is sluggish or incomplete, consider the following:

  • Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. If you are using a mild acid, you may need to switch to a stronger one or increase its concentration. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are powerful options for difficult cyclizations.

  • Temperature: The Fischer indole synthesis often requires elevated temperatures. Gradually increasing the reaction temperature while monitoring for product formation and decomposition by TLC or LC-MS can help find the optimal range.

  • Solvent: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. High-boiling point solvents like toluene, xylene, or diglyme can be used to achieve higher reaction temperatures.

Q5: I am observing multiple spots on my TLC plate. What are the likely byproducts?

A5: Multiple spots on a TLC plate can indicate the presence of several species:

  • Unreacted Starting Materials: Phenylhydrazine and the carbonyl compound.

  • Hydrazone Intermediate: The initial product of the condensation reaction.

  • Regioisomers: If an unsymmetrical ketone is used, two different indole isomers can be formed.

  • Decomposition Products: Harsh reaction conditions can lead to the degradation of the starting materials or the desired indole.

  • Side-Reaction Products: Other reaction pathways may be competing with the desired Fischer indolization.

Careful analysis of the crude reaction mixture by LC-MS can help identify these different components.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield - Inactive or inappropriate catalyst- Reaction temperature is too low- Poor quality of starting materials- Presence of water in the reaction- Screen a variety of Brønsted and Lewis acids (e.g., p-TsOH, PPA, ZnCl₂, BF₃·OEt₂).- Gradually increase the reaction temperature, monitoring by TLC.- Ensure the purity of the phenylhydrazine and carbonyl compound.- Use anhydrous solvents and reagents.
Formation of Multiple Products (Poor Selectivity) - Use of an unsymmetrical ketone leading to regioisomers- Side reactions occurring under the reaction conditions- Modify the catalyst and solvent to influence regioselectivity.- Lower the reaction temperature or use a milder catalyst.- Consider a different synthetic route if selectivity cannot be controlled.
Product Decomposition - Reaction temperature is too high- Prolonged reaction time- Strong acid catalyst is degrading the product- Reduce the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.- Use a milder acid catalyst or a lower concentration of the strong acid.
Difficulty in Product Isolation/Purification - Product is highly polar and streaks on silica gel- Product co-elutes with impurities- Use a different stationary phase for chromatography (e.g., alumina).- Try recrystallization as a purification method.- Derivatize the product to change its polarity for easier separation.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on the Fischer indole synthesis of fluorinated indoles. It is important to note that direct comparison between entries may not be possible due to variations in experimental setups, scales, and analytical methods.

Table 1: Catalyst and Solvent Effects on the Synthesis of Fluorinated Indoles

Fluorinated IndolePhenylhydrazineCarbonyl CompoundCatalystSolventTemperature (°C)Yield (%)
4-Fluoro-2-methylindole4-FluorophenylhydrazineAcetoneZnCl₂-180Moderate
5-Fluoro-2-methylindole4-FluorophenylhydrazineAcetonePolyphosphoric acid-100-120Good
6-Fluoro-1,2,3,4-tetrahydrocarbazole4-FluorophenylhydrazineCyclohexanoneAcetic AcidAcetic AcidReflux~85
7-Fluoro-2,3-dimethylindole2-Fluorophenylhydrazine2-ButanoneH₂SO₄EthanolRefluxModerate
5-Fluoro-2-phenyl-1H-indole(4-fluorophenyl)hydrazine hydrochloridePhenylacetylenePolyphosphoric acid--79

Table 2: Comparison of Lewis Acids in the Synthesis of 1,2,3,4-Tetrahydrocarbazole *

Catalyst (Lewis Acid)Yield (%)
ZnCl₂85
BF₃·OEt₂82
AlCl₃75
FeCl₃70
SnCl₄65

*Data for the synthesis of the non-fluorinated analogue, 1,2,3,4-tetrahydrocarbazole, is provided for a general comparison of Lewis acid efficacy.

Experimental Protocols

Protocol 1: General Procedure for the Fischer Indole Synthesis of a Fluorinated Indole

  • Hydrazone Formation: In a round-bottom flask, dissolve the fluorinated phenylhydrazine hydrochloride (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting phenylhydrazine and formation of the hydrazone.

  • Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) to the reaction mixture. The amount and type of catalyst should be optimized for the specific substrate.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to reflux) and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • If a solid precipitates, collect it by vacuum filtration, wash with water, and dry.

  • If the product is not a solid, neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Synthesis of 6-Fluoro-1,2,3,4-tetrahydrocarbazole

  • To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 g, 6.15 mmol) in glacial acetic acid (10 mL), add cyclohexanone (0.66 g, 6.77 mmol).

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude product.

  • Recrystallize the crude solid from ethanol to yield pure 6-fluoro-1,2,3,4-tetrahydrocarbazole.

Visualizations

Fischer_Indole_Synthesis_Workflow start Start: Select Fluorinated Phenylhydrazine and Carbonyl Compound hydrazone Hydrazone Formation (Condensation) start->hydrazone catalyst Catalyst Selection (Brønsted or Lewis Acid) hydrazone->catalyst cyclization Cyclization ([3,3]-Sigmatropic Rearrangement) catalyst->cyclization workup Reaction Work-up (Quenching & Extraction) cyclization->workup troubleshoot Troubleshooting: Low Yield / Side Products cyclization->troubleshoot Incomplete Reaction or Byproducts purification Purification (Chromatography or Recrystallization) workup->purification product Final Fluorinated Indole Product purification->product troubleshoot->catalyst Optimize Catalyst & Conditions

Figure 1. A logical workflow for the Fischer indole synthesis of fluorinated indoles.

Troubleshooting_Logic start Low Yield or Side Products Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_catalyst Optimize Catalyst: Type and Concentration check_purity->optimize_catalyst Purity Confirmed optimize_temp Optimize Temperature and Reaction Time optimize_catalyst->optimize_temp success Improved Yield and Purity Achieved optimize_catalyst->success Success optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_temp->success Success analyze_byproducts Analyze Byproducts (LC-MS, NMR) optimize_solvent->analyze_byproducts optimize_solvent->success Success consider_alternative Consider Alternative Synthetic Route analyze_byproducts->consider_alternative If optimization fails

Figure 2. A decision-making diagram for troubleshooting common issues.

References

Technical Support Center: Improving the Purity of 2-(4-Fluorophenyl)indole during Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the purity of 2-(4-Fluorophenyl)indole during crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: When synthesizing this compound, particularly via the Fischer indole synthesis, several types of impurities can arise. These may include:

  • Regioisomers: If an unsymmetrical ketone is used in the synthesis, different cyclization pathways can lead to the formation of isomeric indole products.

  • Unreacted Starting Materials: Residual 4-fluorophenylhydrazine and the corresponding ketone or aldehyde can remain in the crude product.

  • Side-Reaction Products: The Fischer indole synthesis is sensitive to reaction conditions. Variations in temperature and acid strength can lead to side reactions, such as N-N bond cleavage, resulting in byproducts.[1]

  • Polymeric Materials: Indoles, especially when exposed to acidic conditions for extended periods, can be prone to polymerization.

Q2: What are the best solvent systems for the recrystallization of this compound?

A2: The ideal solvent for recrystallization is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.[2] For 2-arylindoles, common and effective solvent systems include:

  • Single-Solvent Systems: Ethanol or methanol can be effective.

  • Mixed-Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) often provides better purification. Commonly used pairs for indole derivatives include:

    • Ethanol/Water[3]

    • Hexane/Ethyl Acetate

    • Hexane/Acetone

A good starting point is to test the solubility of your crude product in small amounts of these solvents.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if there is a high concentration of impurities. To address this:

  • Add more of the "good" solvent: This can keep the compound dissolved at a slightly lower temperature.

  • Lower the crystallization temperature: Ensure the solution is not supersaturated at a temperature above the compound's melting point.

  • Use a different solvent system: A solvent with a lower boiling point may be necessary.

  • Induce crystallization at a lower temperature: Scratch the inside of the flask with a glass rod or add a seed crystal once the solution has cooled further.

Q4: Crystallization happens too quickly, resulting in fine needles or powder. How can I obtain larger, purer crystals?

A4: Rapid crystallization often traps impurities within the crystal lattice.[4] To promote the growth of larger and purer crystals, slow down the cooling process:

  • Insulate the flask: Wrap the flask in glass wool or a towel to slow the rate of cooling.

  • Use a larger volume of solvent: A slightly more dilute solution will require a lower temperature for saturation, allowing for slower crystal growth.

  • Cool in a controlled manner: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

Troubleshooting Guide

This section provides solutions to common problems encountered during the crystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of Crystalline Product The compound is too soluble in the cold solvent.- Ensure the solution is thoroughly chilled in an ice bath before filtration.- Use a smaller volume of solvent for recrystallization.- Consider a different solvent or mixed-solvent system where the compound has lower solubility at cold temperatures.
Too much solvent was used.Concentrate the filtrate by carefully evaporating some of the solvent and attempt to obtain a second crop of crystals.
Poor Purity Improvement The chosen solvent is not effective at separating the impurities.- Test a different solvent system. Impurities may have similar solubility profiles to the product in the initial solvent.- Consider a two-solvent recrystallization to fine-tune the solubility.
Crystallization occurred too rapidly.- Slow down the cooling process by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.
Discoloration of the Product The indole ring may be sensitive to acidic conditions or oxidation.- If using an acidic solvent, minimize the time the solution is hot.- Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).- Treat the hot solution with a small amount of activated charcoal to remove colored impurities before filtration (use sparingly as it can also adsorb the product).
No Crystals Form The solution is not supersaturated.- Evaporate some of the solvent to increase the concentration.- Add a "poor" solvent dropwise to a solution in a "good" solvent until turbidity persists.
The compound has a tendency to form a supersaturated solution.- Induce crystallization by scratching the inner wall of the flask with a glass rod.- Add a seed crystal of pure this compound.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol is a general guideline and may require optimization based on the purity of the starting material.

  • Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude this compound. Add approximately 10-15 mL of ethanol.

  • Heating: Heat the mixture on a hot plate with gentle stirring. Add ethanol portion-wise (1-2 mL at a time) until the solid completely dissolves at the boiling point. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask. Quickly pour the hot solution through the filter paper.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Cover the flask with a watch glass. Crystal formation should begin as the solution cools. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and purity (e.g., by HPLC) of the recrystallized product.

Protocol 2: Mixed-Solvent Recrystallization using Hexane-Ethyl Acetate

This method is useful when a single solvent does not provide adequate separation.

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of crude this compound in the minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still hot, add hexane dropwise with swirling until a faint cloudiness persists.

  • Re-dissolution: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear, saturated solution at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, cool it in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold hexane-ethyl acetate mixture (in the same approximate ratio as the crystallization solution).

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Characterize the final product by determining its melting point and purity.

Quantitative Data

The following tables provide illustrative data for the solubility and purification of 2-arylindoles. Note that the optimal conditions for this compound should be determined empirically.

Table 1: Illustrative Solubility of a 2-Arylindole in Different Solvents

SolventSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Suitability for Recrystallization
Water< 0.1< 0.5Poor
Hexane115Moderate
Ethanol10> 100Good
Ethyl Acetate25> 150Good (as "good" solvent)
Acetone30> 200Good (as "good" solvent)

Table 2: Example of Purity Improvement via Recrystallization

Recrystallization Solvent SystemInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)
Ethanol92.598.975
Hexane/Ethyl Acetate (3:1)92.599.280
Methanol/Water (4:1)92.599.078

Visualizations

Caption: Troubleshooting workflow for common crystallization issues.

Solvent_Selection_Logic Logical Flow for Solvent System Selection start Start with Crude Product test_single Test Single Solvents (e.g., Ethanol, Methanol) start->test_single solubility_check Soluble Hot, Insoluble Cold? test_single->solubility_check single_success Use Single Solvent Recrystallization solubility_check->single_success Yes single_fail No Suitable Single Solvent Found solubility_check->single_fail No end Optimized Protocol single_success->end find_good_solvent Identify 'Good' Solvent (Dissolves at RT or when Hot) single_fail->find_good_solvent find_poor_solvent Identify 'Poor' Solvent (Insoluble when Hot) single_fail->find_poor_solvent test_mixed Test Miscible Solvent Pair ('Good' + 'Poor') find_good_solvent->test_mixed find_poor_solvent->test_mixed mixed_success Use Mixed-Solvent Recrystallization test_mixed->mixed_success mixed_success->end

Caption: Logical workflow for selecting an appropriate solvent system.

References

Common side reactions in the synthesis of 2-(4-Fluorophenyl)indole and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2-(4-Fluorophenyl)indole, a crucial intermediate in pharmaceutical research. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues observed during the synthesis of this compound, primarily via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with 4-fluoroacetophenone.

Q1: I am getting a very low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields are a common problem in Fischer indole synthesis and can be attributed to several factors:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can lead to decomposition and tar formation, while one that is too weak may not facilitate the reaction efficiently.

    • Solution: Experiment with a range of Brønsted acids (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA), sulfuric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride etherate). The optimal catalyst is often substrate-dependent and may require empirical determination.

  • Suboptimal Reaction Temperature: High temperatures can cause decomposition of the starting materials, the phenylhydrazone intermediate, or the final indole product, leading to the formation of polymeric byproducts. Conversely, a temperature that is too low will result in an incomplete reaction.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. Start with milder conditions and gradually increase the temperature.

  • Incomplete Hydrazone Formation: The initial condensation of phenylhydrazine and 4-fluoroacetophenone to form the phenylhydrazone intermediate is a crucial step.

    • Solution: Ensure the reaction is carried out under appropriate conditions, often with a catalytic amount of acid, to drive the condensation to completion before proceeding with the cyclization step.

  • N-N Bond Cleavage in the Hydrazone Intermediate: This is a significant side reaction that can compete with the desired[1][1]-sigmatropic rearrangement. This cleavage is particularly favored by electron-donating groups on the carbonyl component, which can stabilize the resulting iminylcarbocation.

    • Solution: While the 4-fluorophenyl group is generally electron-withdrawing, the reaction conditions can influence the stability of intermediates. Using milder reaction conditions (e.g., lower temperature, less harsh acid) can sometimes disfavor this cleavage pathway.

Q2: My TLC plate shows multiple spots, and I am having difficulty purifying the desired product. What are these byproducts?

A2: The presence of multiple spots on TLC indicates the formation of side products. Common impurities in the synthesis of this compound include:

  • Unreacted Starting Materials: Phenylhydrazine and 4-fluoroacetophenone may remain if the reaction has not gone to completion.

  • Products of N-N Bond Cleavage: Cleavage of the N-N bond in the hydrazone intermediate can lead to the formation of aniline and other related byproducts.

  • Polymeric/Tarry Materials: Harsh acidic conditions and high temperatures can promote polymerization of the starting materials or the indole product.

  • Regioisomers (if using an unsymmetrical ketone): While 4-fluoroacetophenone is a symmetrical ketone in the context of enolization for the Fischer synthesis, using other unsymmetrical ketones can lead to the formation of isomeric indole products.

Q3: How can I effectively purify the crude this compound?

A3: Purification of this compound from the reaction mixture often requires chromatographic techniques.

  • Column Chromatography: This is the most common and effective method for separating the desired product from byproducts.

    • Stationary Phase: Silica gel is typically used.

    • Eluent System: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is commonly employed. The exact ratio should be determined by TLC analysis of the crude mixture.

  • Recrystallization: If the crude product is obtained as a solid with relatively high purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective final purification step to obtain highly pure material.

Quantitative Data Summary

The following table provides a summary of representative yields for the synthesis of 2-arylindoles under different catalytic conditions. While specific data for this compound is limited in comparative studies, this table offers a general guideline on the influence of the catalyst on reaction outcomes.

Catalyst SystemStarting MaterialsProductReaction ConditionsYield (%)
Polyphosphoric acid (PPA)Phenylhydrazine, Acetophenone2-PhenylindoleHeat~90%
Zinc chloride (ZnCl₂)Phenylhydrazine, Acetophenone2-PhenylindoleHeat70-80%
p-Toluenesulfonic acid (PTSA)Phenylhydrazine, Acetophenone2-PhenylindoleReflux in Toluene~75%
Boron trifluoride etherate (BF₃·OEt₂)Phenylhydrazine, Acetophenone2-PhenylindoleHeat~85%

Note: Yields are highly dependent on the specific reaction conditions, scale, and purity of starting materials. This table is for comparative purposes only.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

This protocol describes a general procedure for the synthesis of this compound from phenylhydrazine and 4-fluoroacetophenone using polyphosphoric acid (PPA) as the catalyst.

Materials:

  • Phenylhydrazine

  • 4-Fluoroacetophenone

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation (Optional, can be done in situ):

    • In a round-bottom flask, dissolve 4-fluoroacetophenone (1 equivalent) in ethanol.

    • Add phenylhydrazine (1 equivalent) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting ketone.

    • Remove the solvent under reduced pressure to obtain the crude phenylhydrazone.

  • Indolization:

    • To the crude phenylhydrazone (or a mixture of 4-fluoroacetophenone and phenylhydrazine), add polyphosphoric acid (PPA) (typically 5-10 times the weight of the hydrazone).

    • Heat the reaction mixture with stirring to 100-150 °C. The optimal temperature should be determined by monitoring the reaction progress by TLC.

    • Maintain the temperature until the reaction is complete (typically 1-3 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane and pack a chromatography column of appropriate size.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent mixture.

    • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

  • Elution:

    • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield purified this compound.

Visualizations

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting common issues in the synthesis of this compound.

G Start Start End End Side_Product Side_Product Reactants Reactants Hydrazone Hydrazone Reactants->Hydrazone Condensation Enehydrazine Enehydrazine Hydrazone->Enehydrazine Tautomerization Intermediate Intermediate Enehydrazine->Intermediate [3,3]-Sigmatropic Rearrangement Cyclization Cyclization Intermediate->Cyclization Intramolecular Cyclization Cyclization->End Elimination of NH3 This compound

Caption: Main reaction pathway for the Fischer indole synthesis of this compound and a common side reaction.

G Decision Decision Action_Reactants Action_Reactants Decision->Action_Reactants Unreacted Starting Materials Present Action_Byproducts Action_Byproducts Decision->Action_Byproducts Multiple Byproduct Spots Action Action Result Result Problem Problem Problem->Decision Analyze TLC of Crude Mixture Action_Conditions Action_Conditions Action_Reactants->Action_Conditions Optimize Reaction: - Increase Temperature/Time - Check Catalyst Action_Conditions->Result Action_Purification Action_Purification Action_Byproducts->Action_Purification Optimize Purification: - Adjust Column Chromatography Gradient - Consider Recrystallization Action_Milder Action_Milder Action_Byproducts->Action_Milder Consider Milder Reaction Conditions Action_Purification->Result Action_Milder->Result Improved Purity

Caption: Troubleshooting workflow for low yield and impurity issues in the synthesis of this compound.

G Outcome Outcome Positive Positive Outcome_Purity Outcome_Purity Positive->Outcome_Purity Higher Yield of Desired Product Negative Negative Outcome_Side_Products Outcome_Side_Products Negative->Outcome_Side_Products Increased Side Products (e.g., N-N Cleavage, Tar) Outcome_Yield Outcome_Yield Outcome_Yield->Positive Optimal Temperature & Catalyst Outcome_Yield->Negative Harsh Conditions (High Temp/Strong Acid) Positive_Final Positive_Final Outcome_Purity->Positive_Final Easier Purification Negative_Final Negative_Final Outcome_Side_Products->Negative_Final Difficult Purification

Caption: Logical relationship between reaction conditions and the outcome of the this compound synthesis.

References

Degradation pathways of 2-(4-Fluorophenyl)indole and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and storage of 2-(4-Fluorophenyl)indole.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and actionable solutions.

Issue 1: Unexpected Peaks Observed During HPLC Analysis of a Recently Prepared Solution of this compound.

  • Potential Cause: Degradation of the compound due to improper solvent selection or storage of the solution. Indole derivatives can be susceptible to acidic or basic conditions and may also be sensitive to light.

  • Troubleshooting Steps:

    • Solvent Check: Ensure the solvent used is neutral and of high purity. Avoid using acidic or basic solvents unless required for a specific reaction.

    • pH Measurement: If using a buffered solution, verify the pH to ensure it is within a neutral range (pH 6-8).

    • Light Protection: Store solutions in amber vials or wrap them in aluminum foil to protect from light.[1]

    • Fresh Preparation: Prepare fresh solutions for analysis whenever possible.

    • Control Sample: Analyze a freshly prepared solution of this compound from a reliable source as a control to compare with the problematic sample.

Issue 2: Loss of Compound Purity or a Decrease in Assay Value Over Time in Solid State.

  • Potential Cause: The solid compound may be degrading due to improper storage conditions, such as exposure to high temperatures, humidity, or light.

  • Troubleshooting Steps:

    • Storage Conditions Review: Verify that the compound is stored at room temperature in a dry, well-ventilated place, and protected from light.[2][3]

    • Container Integrity: Ensure the container is tightly closed to prevent moisture absorption.[3]

    • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

    • Forced Degradation Comparison: If significant degradation is suspected, a forced degradation study can be performed to identify potential degradation products and confirm their presence in the stored sample.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the reactivity of the indole scaffold and related 2-arylindoles, the following pathways are likely:

  • Oxidative Degradation: The indole ring is susceptible to oxidation. This can lead to the formation of various oxidized products. For instance, oxidation of 2-arylindoles can yield 3-hydroxyindolenines, which can be precursors to other compounds.[1] Further oxidation can lead to the formation of 2,2-disubstituted indolin-3-ones.

  • Hydrolytic Degradation: The indole ring can undergo degradation under strong acidic or basic conditions. However, many indole derivatives are relatively stable in neutral aqueous solutions.

  • Photolytic Degradation: Exposure to UV or visible light can induce degradation. The specific photoproducts would depend on the wavelength of light and the presence of photosensitizers.

  • Thermal Degradation: At elevated temperatures, indole compounds can undergo isomerization and fragmentation. For the parent indole molecule, thermal decomposition can lead to products such as benzyl cyanide and tolunitriles.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Room temperature.[2]Avoids acceleration of degradation pathways.
Atmosphere Dry environment; store in a tightly closed container.[2][3] For long-term storage, consider an inert atmosphere (e.g., nitrogen).Protects against moisture-induced hydrolysis and oxidation.
Light Protect from light. Store in an amber vial or a container wrapped in aluminum foil.[1]Minimizes photolytic degradation.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: To determine the stability of this compound under your experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation. The results will help in identifying potential degradation products and developing a stability-indicating analytical method.[4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solid): Place the solid compound in an oven at 60°C for 48 hours. Subsequently, prepare a 0.1 mg/mL solution in the mobile phase for analysis.

  • Photolytic Degradation (Solution): Expose a 0.1 mg/mL solution of the compound to a photostability chamber with both UV and visible light for 24 hours. A control sample should be wrapped in aluminum foil and kept at the same temperature.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV/MS method.

  • Compare the chromatograms to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of acetonitrile and a buffer (e.g., 0.032 M ammonium acetate)
Elution Isocratic or gradient, depending on the complexity of the degradation profile
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at an appropriate wavelength (e.g., 275 nm) and/or Mass Spectrometry (MS)

Visualizations

cluster_storage Storage Recommendations cluster_degradation Potential Degradation Pathways Solid Solid Room Temperature, Dry, Dark Room Temperature, Dry, Dark Solid->Room Temperature, Dry, Dark Optimal Solution Solution Neutral pH, Dark, Refrigerated (short-term) Neutral pH, Dark, Refrigerated (short-term) Solution->Neutral pH, Dark, Refrigerated (short-term) Optimal Compound This compound Oxidation Oxidation (e.g., H2O2, air) Compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Photolysis Photolysis (UV/Vis Light) Compound->Photolysis Thermolysis Thermolysis (Heat) Compound->Thermolysis Degradation_Products Degradation Products (e.g., Hydroxylated species, Ring-opened products) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photolysis->Degradation_Products Thermolysis->Degradation_Products

Caption: Logical relationship between storage and degradation of this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Start: This compound Sample Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Base Base Hydrolysis Stress_Conditions->Base Oxidation Oxidation Stress_Conditions->Oxidation Thermal Thermal Stress_Conditions->Thermal Photolytic Photolytic Stress_Conditions->Photolytic Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis End End: Identify & Quantify Degradation Products Analysis->End

Caption: Workflow for conducting forced degradation studies.

References

Overcoming solubility issues of 2-(4-Fluorophenyl)indole in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 2-(4-Fluorophenyl)indole in biological assays. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in biological assays?

A1: this compound is a member of the indole family of heterocyclic compounds. The indole scaffold is a "privileged structure" in drug discovery, appearing in numerous natural and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Like many aromatic, lipophilic molecules, this compound has poor aqueous solubility. This presents a significant challenge in biological assays, which are typically conducted in aqueous environments (e.g., cell culture media, buffers). Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results, ultimately hindering the assessment of the compound's true biological activity.[4][5]

Q2: What is the recommended starting solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for dissolving this compound and other poorly water-soluble compounds for in vitro studies.[6][7] It is a powerful aprotic solvent that can dissolve a wide range of hydrophobic molecules. It's advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous assay buffer or media.

Q3: What is the maximum concentration of DMSO that is safe for my cells in a biological assay?

A3: High concentrations of DMSO can be toxic to cells and may interfere with experimental results.[7][8] As a general rule, the final concentration of DMSO in your cell culture media should be kept at or below 0.5%, with many researchers aiming for a safer level of ≤ 0.1% to minimize off-target effects.[9][10] It is always best practice to perform a vehicle control experiment, testing the effect of the highest concentration of DMSO used on your specific cell line to ensure it does not impact viability or the biological endpoint being measured.

Q4: Are there alternative methods to enhance the aqueous solubility of this compound besides using DMSO?

A4: Yes, several formulation strategies can be employed to improve the solubility of poorly soluble compounds.[5][11] These include:

  • pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[12][13] The indole nitrogen can be protonated at a low pH, which may improve solubility.[14]

  • Use of Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be used, though their compatibility with the specific assay must be verified.[15][16]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[17][18] They can encapsulate poorly soluble molecules like this compound, forming a water-soluble inclusion complex that enhances its apparent solubility.[19][20][21]

  • Lipid-Based Formulations: For certain applications, lipid-based delivery systems can be used to solubilize highly lipophilic compounds.[4][22]

Troubleshooting Guide: Compound Precipitation

Problem: My this compound, dissolved in a DMSO stock, precipitates immediately when I add it to my aqueous buffer or cell culture medium.

This is a common issue known as "crashing out" or "solvent shock," which occurs when a compound that is soluble in an organic solvent is rapidly transferred to an aqueous environment where its solubility is much lower.[9]

Troubleshooting Workflow

G start Precipitation Observed Upon Dilution check_conc Is the final concentration too high? start->check_conc reduce_conc Solution: Lower the final working concentration. Determine max solubility. check_conc->reduce_conc Yes check_dilution Was the DMSO stock added directly to the full volume? check_conc->check_dilution No still_precipitates Precipitation Persists reduce_conc->still_precipitates serial_dilution Solution: Perform serial dilutions in pre-warmed media. Add stock dropwise with mixing. check_dilution->serial_dilution Yes check_temp Was the media at room temperature or 4°C? check_dilution->check_temp No serial_dilution->still_precipitates warm_media Solution: Always use media warmed to 37°C. check_temp->warm_media Yes check_temp->still_precipitates No warm_media->still_precipitates advanced_methods Consider Advanced Methods: - Cyclodextrin Encapsulation - pH Modification - Use of Surfactants still_precipitates->advanced_methods

Caption: A troubleshooting workflow for addressing compound precipitation.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is critical to first determine the maximum soluble concentration of the compound in your specific cell culture medium by performing a solubility test.[9]
Rapid Dilution / Solvent Shock Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid, localized change in the solvent environment, leading to precipitation.[9]Perform a serial dilution. Instead of a single large dilution, dilute the DMSO stock in several steps using pre-warmed (37°C) culture media. Add the stock solution dropwise while gently swirling the media to ensure rapid and even dispersion.[9]
Low Media Temperature The solubility of many compounds decreases at lower temperatures.[23]Use pre-warmed media. Always use cell culture media that has been pre-warmed to 37°C when preparing your final working solutions.[9]
Media Component Interaction Cell culture media are complex mixtures. The compound may interact with salts, proteins (especially in serum), or other components, forming insoluble complexes.[9][24]Test in a simpler buffer. Perform initial solubility tests in a simple buffer (e.g., PBS) to see if media components are the issue. If serum is required, reducing its concentration might help.
pH of the Medium The pH of the medium can affect the ionization state and thus the solubility of a compound.[12][25][26]Check the media pH. Ensure your incubator's CO2 levels are calibrated to maintain the correct pH of the bicarbonate-buffered medium. Consider testing solubility in buffers of varying pH to find the optimal range.[27]

Data & Protocols

Table 1: Summary of Solubility Enhancement Strategies
StrategyPrinciple of ActionAdvantagesConsiderations
Co-solvents (e.g., DMSO, Ethanol) Increases the polarity of the bulk solvent, allowing it to dissolve more non-polar solute.Simple to implement; effective for creating high-concentration stock solutions.Potential for cellular toxicity; final solvent concentration must be kept low (typically <0.5%).[6][8]
pH Adjustment Changes the ionization state of the compound to a more soluble form (e.g., protonating the indole nitrogen to form a salt).[12]Can dramatically increase solubility for ionizable compounds; cost-effective.Requires the compound to have an ionizable group in the relevant pH range; the required pH must be compatible with the biological assay.
Cyclodextrin Encapsulation The hydrophobic compound is encapsulated within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in water.[17]Generally low toxicity; can significantly increase aqueous solubility and stability.[18][19]May alter compound-protein binding kinetics; requires optimization of the drug-to-cyclodextrin molar ratio.
Use of Surfactants Surfactants form micelles in aqueous solution, and the hydrophobic compound partitions into the hydrophobic core of the micelle.[11]Can be effective at low concentrations.Can disrupt cell membranes and interfere with protein function; requires careful selection and concentration optimization.
Table 2: Recommended Maximum Solvent Concentrations in Cell-Based Assays
SolventTypical Maximum ConcentrationNotes
DMSO 0.1% - 0.5%Cell line dependent. Always include a vehicle control.[10]
Ethanol 0.1% - 0.5%Can be more volatile than DMSO.
PEG 400 ≤ 5%Generally considered safe at lower concentrations.[28]
Cremophor® EL ≤ 10%A non-ionic surfactant, but can have biological effects.[28]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Serial Dilution
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mM). Ensure it is fully dissolved, using gentle warming (to 37°C) or brief vortexing if necessary. Store this stock at -20°C or -80°C.

  • Prepare Intermediate Dilution: Warm your cell culture medium to 37°C. To prepare a 100 µM working solution from a 20 mM stock (a 1:200 dilution), do not add the stock directly to the final volume. First, create an intermediate dilution. For example, add 5 µL of the 20 mM stock to 495 µL of pre-warmed medium to get a 200 µM solution (this keeps the DMSO concentration higher temporarily to aid solubility). Mix gently but thoroughly.

  • Prepare Final Dilution: Immediately take the required volume from the intermediate dilution and add it to your final volume of pre-warmed media in the culture plate. For example, add 100 µL of the 200 µM intermediate solution to another 100 µL of media in a well to achieve a final concentration of 100 µM. This multi-step process minimizes solvent shock.[9]

  • Vehicle Control: Prepare a parallel control where an equivalent volume of 100% DMSO (without the compound) is serially diluted in the same manner.

Protocol 2: Solubilization Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD (e.g., 10-50 mM) in your desired aqueous buffer or serum-free medium.

  • Add Compound: Add the powdered this compound directly to the HP-β-CD solution to achieve the desired final concentration. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point, but this may require optimization.

  • Incubate: Vigorously vortex the mixture and then incubate it, shaking, for 1-24 hours at room temperature or 37°C to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear solution contains the solubilized compound-cyclodextrin complex.

  • Quantify: It is advisable to quantify the actual concentration of the solubilized compound in the filtrate using a suitable analytical method like HPLC-UV before use in assays.

Visualizations

G cluster_0 Aqueous Environment cluster_1 cluster_2 Complex Water-Soluble Complex Drug This compound (Hydrophobic) Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex

Caption: Solubilization via cyclodextrin inclusion complex formation.

G Indole Indole Derivative (e.g., this compound) SMO Smoothened (SMO) Receptor Indole->SMO Inhibits Hedgehog Hedgehog Signaling Pathway Activation SMO->Hedgehog Activates Tumor Tumor Growth (e.g., Medulloblastoma) Hedgehog->Tumor Promotes

Caption: Representative signaling pathway potentially modulated by indole derivatives.[29]

References

How to interpret complex NMR spectra of 2-(4-Fluorophenyl)indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 2-(4-Fluorophenyl)indole Derivatives

This guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of complex NMR spectra for this compound derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) on Spectral Features

Question 1: What are the typical ¹H NMR chemical shifts for the indole and fluorophenyl protons in these derivatives?

Answer: The chemical shifts can vary depending on the solvent and other substituents on the indole ring. However, general ranges can be predicted. The indole NH proton is typically found far downfield. Protons on the fluorophenyl ring will show characteristic splitting due to fluorine coupling.

  • Indole NH: This proton is often a broad singlet and appears in the range of δ 8.0 - 12.0 ppm, with its position and broadness being highly dependent on the solvent and concentration.[1]

  • Indole Ring Protons (C4-C7): These protons typically resonate in the aromatic region, between δ 7.0 and 8.0 ppm.[1] Their specific shifts and multiplicities depend on the substitution pattern.

  • Indole C3-H: If unsubstituted, this proton usually appears as a singlet or a small doublet (due to long-range coupling) around δ 6.5 - 7.5 ppm.

  • 4-Fluorophenyl Protons: These protons show a characteristic pattern. The protons ortho to the fluorine (H-2', H-6') appear as a doublet of doublets (or a triplet-like pattern) due to coupling with both the adjacent protons and the fluorine atom. The protons meta to the fluorine (H-3', H-5') also appear as a doublet of doublets. These typically resonate between δ 7.0 and 8.0 ppm.

Question 2: How does the fluorine atom affect the ¹H and ¹³C NMR spectra?

Answer: The highly electronegative fluorine atom influences the spectra in two major ways:

  • Inductive Effects: Fluorine withdraws electron density, which deshields nearby nuclei, causing their signals to shift downfield (to a higher ppm value). This effect is most pronounced on the carbon atom to which it is attached (C-4') and diminishes with distance.

  • Spin-Spin Coupling (J-coupling): The ¹⁹F nucleus has a spin of I=½ and couples with nearby ¹H and ¹³C nuclei. This coupling is observed through bonds and results in the splitting of signals.[2][3]

    • ¹H-¹⁹F Coupling: Expect to see coupling between the fluorine and the ortho-protons (³JHF) and meta-protons (⁴JHF) of the fluorophenyl ring.

    • ¹³C-¹⁹F Coupling: The coupling is strongest for the carbon directly bonded to the fluorine (¹JCF), which can be very large (up to 280 Hz), and weakens over more bonds (²JCF, ³JCF, etc.).[2] This often results in complex splitting patterns in the ¹³C NMR spectrum.[4]

Question 3: What are the expected coupling patterns for the aromatic protons?

Answer: The aromatic regions of the ¹H NMR spectrum are often complex due to multiple overlapping signals and various coupling interactions.

  • Indole Ring (Benzene portion): The protons on the six-membered ring of the indole (H4 to H7) will couple to each other. Typical aromatic couplings are observed:

    • ortho-coupling (³JHH): ~7-9 Hz

    • meta-coupling (⁴JHH): ~2-3 Hz

    • para-coupling (⁵JHH): <1 Hz (often not resolved)[5] This results in signals appearing as doublets, triplets, or doublet of doublets, depending on the substitution.[5]

  • 4-Fluorophenyl Ring: This ring system displays a characteristic AA'BB' system further complicated by fluorine coupling.

    • The protons ortho to the fluorine (H-2', H-6') are chemically equivalent, as are the protons meta to the fluorine (H-3', H-5').

    • You will observe coupling between the ortho and meta protons (³JHH).

    • You will also observe coupling from the fluorine to the ortho protons (³JHF) and the meta protons (⁴JHF). This often leads to complex multiplets that can be misinterpreted if not carefully analyzed.

Coupling Type Nuclei Involved Typical J-value (Hz) Notes
¹JCFC4' – F240 - 280 HzVery large, results in a doublet for the C4' signal.[2]
²JCFC3', C5' – F20 - 25 HzDoublet or further splitting on the C3'/C5' signal.
³JCFC2', C6' – F5 - 10 HzSmaller coupling observed on the C2'/C6' signal.
³JHFH2', H6' – F7 - 10 HzContributes to the multiplet structure of the ortho protons.
⁴JHFH3', H5' – F4 - 6 HzContributes to the multiplet structure of the meta protons.
³JHH (ortho)Adjacent Ar-H7 - 9 HzStandard aromatic ortho coupling.[5]
⁴JHH (meta)Meta Ar-H2 - 3 HzStandard aromatic meta coupling.[5]

Troubleshooting Guides

Problem 1: My aromatic signals are all overlapping in a complex multiplet. How can I resolve them?

Answer: Signal overlap in the aromatic region is a common issue. Here are several strategies to resolve these signals:

  • Change the Solvent: Running the sample in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can alter the chemical shifts of the protons differently, potentially resolving the overlap.[6]

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often simplifying complex multiplets into more interpretable first-order patterns.[7]

  • Use 2D NMR Spectroscopy: This is the most powerful method for resolving overlap.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This allows you to "walk" along the spin systems of the indole and fluorophenyl rings separately.[7][8]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is invaluable for assigning protons to specific positions.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting different fragments of the molecule, for instance, linking the fluorophenyl ring to the C2 position of the indole.[9]

Problem 2: I see very broad peaks in my spectrum. What could be the cause?

Answer: Peak broadening can stem from several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.[6]

  • Low Solubility/Aggregation: If your compound is not fully dissolved or is aggregating, it can lead to broad lines. Try using a different, more suitable solvent or running the experiment at a slightly elevated temperature.[6]

  • Presence of Paramagnetic Impurities: Paramagnetic metals (like iron or copper) can cause significant line broadening. Ensure your glassware is clean and consider filtering the sample.

  • Chemical Exchange: The indole NH proton often exchanges with residual water in the solvent, leading to a broad signal. This can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the NH peak to disappear.[6] Dynamic processes like rotamer interconversion can also cause broadening.[6]

Problem 3: My ¹³C spectrum is missing some signals or shows very complex multiplets. Why?

Answer: This is a common challenge with fluorinated compounds.

  • Large C-F Coupling: The carbon directly attached to the fluorine (C-4') is split into a large doublet (¹JCF ≈ 250 Hz).[2] Other carbons in the fluorophenyl ring will also be split by smaller C-F couplings. These multiplets can sometimes be difficult to distinguish from noise or overlap with other signals.[4]

  • Low Signal-to-Noise: Quaternary carbons (like C2, C3a, C7a, and C1' of the fluorophenyl ring) have no attached protons and relax slowly, often resulting in very weak signals. You may need to increase the number of scans or adjust relaxation delays to observe them.

  • ¹H{¹⁹F} Decoupling: Standard ¹³C NMR experiments are proton-decoupled. For fluorinated compounds, simultaneous ¹H and ¹⁹F decoupling is required to simplify the spectrum to singlets. This, however, requires specialized hardware.[2] Without ¹⁹F decoupling, the carbon signals will be split by fluorine.

Advanced Techniques & Experimental Protocols

Question 4: When should I use 2D NMR, and what is a logical workflow?

Answer: You should use 2D NMR whenever 1D spectra are insufficient for a complete and unambiguous structure confirmation, especially in cases of signal overlap or complex splitting patterns.[10] A logical workflow is essential for efficient structure elucidation.

// Connections edge [color="#202124", arrowhead=vee]; H1_NMR -> C13_NMR -> F19_NMR [style=invis]; // Layout hint H1_NMR -> Assign_H; C13_NMR -> Assign_C; F19_NMR -> Assign_H;

Assign_H -> COSY; {Assign_H, Assign_C} -> HSQC; HSQC -> HMBC; HMBC -> Connect; COSY -> Connect; Connect -> Structure; HMBC -> NOESY [style=dashed, label="Optional for\nstereochemistry"]; NOESY -> Structure [style=dashed]; }

Caption: Logical workflow for NMR structure elucidation.

Question 5: Can you provide a standard protocol for acquiring a high-quality ¹H NMR spectrum?

Answer: Certainly. A detailed protocol ensures reproducibility and high-quality data.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Ensure the compound is fully dissolved.[6]

    • Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (though referencing to the residual solvent peak is common).

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal. This is critical for high resolution.[6]

    • Tune and match the probe for the ¹H frequency to ensure maximum signal sensitivity.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals, including the indole NH, are captured.

    • Number of Scans (NS): 8 to 16 scans for a moderately concentrated sample. Increase for dilute samples.

    • Relaxation Delay (D1): 1-2 seconds. For quantitative integration, this should be increased to 5 times the T₁ of the slowest relaxing proton.

    • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

    • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Reference the spectrum. If using TMS, set its peak to 0 ppm. Otherwise, set the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

    • Integrate all signals.

    • Analyze the chemical shifts, coupling patterns, and integrals to interpret the spectrum.

// HMBC Correlations edge [style=bold, color="#34A853", constraint=false, label="HMBC", fontsize=9, fontcolor="#34A853"]; I_N -> I_C3a; I_N -> I_C7a; P_C2 -> I_C2; P_C6 -> I_C2; I_C3 -> I_C7a;

// COSY Correlations edge [style=bold, color="#4285F4", constraint=false, label="COSY", fontsize=9, fontcolor="#4285F4"]; P_C2 -> P_C3; P_C6 -> P_C5; I_N -> I_C3 [label="COSY (sometimes weak)", fontsize=8];

// Invisible edges for layout edge [style=invis]; I_N -> I_C3; I_C3a -> I_C7a; P_C1 -> P_C4; P_C2 -> P_C5; P_C3 -> P_C6;

}

Caption: Key COSY and HMBC correlations for structural assignment.

References

Technical Support Center: Optimizing HPLC Parameters for Baseline Separation of 2-(4-Fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and frequently asked questions (FAQs) for optimizing the baseline separation of 2-(4-Fluorophenyl)indole using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for HPLC analysis of this compound?

A1: For a hydrophobic molecule like this compound, which has a predicted XlogP of 3.9, a reversed-phase HPLC method is the most suitable starting point.[1][2] A C18 column is a standard choice for initial method development. Below are recommended starting conditions.

Q2: Which organic solvent, methanol or acetonitrile, is better for separating this compound and its impurities?

A2: Both acetonitrile and methanol can be effective, and the choice can influence selectivity. Acetonitrile generally has a stronger elution strength, which can lead to shorter run times.[3] However, methanol, as a polar protic solvent, can offer different selectivity for aromatic compounds due to its hydrogen-bonding capabilities.[3][4] It is often beneficial to screen both solvents during method development to determine which provides the best resolution for your specific sample matrix.

Q3: What detection wavelength should I use for this compound?

A3: Indole derivatives typically exhibit strong UV absorbance. The indole chromophore generally shows absorption maxima around 220 nm and a broader, less intense band between 260 nm and 290 nm. A common starting wavelength for detecting indole-containing compounds is 280 nm, though scanning the UV spectrum of your standard from 200-400 nm is recommended to determine the optimal wavelength for sensitivity.

Q4: My baseline is noisy or drifting. What are the common causes and solutions?

A4: Baseline instability can arise from several sources. Common causes include:

  • Mobile Phase Issues: Ensure your solvents are high-purity HPLC grade and have been recently prepared and degassed. Inadequate mixing of mobile phase components can also cause periodic fluctuations.

  • System Contamination: Contaminants in the mobile phase, tubing, or detector cell can lead to baseline drift. Flushing the system with a strong solvent is recommended.

  • Temperature Fluctuations: Unstable column or detector temperatures can cause the baseline to wander. Using a column oven and ensuring a stable lab environment is crucial.

  • Air Bubbles: Air trapped in the pump or detector can cause significant noise. Proper degassing of the mobile phase and priming the pump can resolve this.

Troubleshooting Guide

Issue 1: Poor Resolution or No Separation

If you are observing co-eluting peaks or a single broad peak, consider the following optimization steps.

Troubleshooting Workflow: Poor Resolution

G Troubleshooting Workflow for Poor Resolution start Poor or No Separation step1 Decrease Organic Solvent Percentage (e.g., from 70% to 60% Acetonitrile) start->step1 step2 Change Organic Solvent (e.g., Acetonitrile to Methanol) step1->step2 If resolution is still poor step3 Adjust Mobile Phase pH (if impurities are ionizable) step2->step3 If selectivity change is needed step4 Consider a Different Stationary Phase (e.g., Phenyl-Hexyl or Fluorinated Phase) step3->step4 For complex mixtures end Achieved Baseline Separation step4->end After optimization

Caption: A logical workflow for troubleshooting poor peak separation.

Issue 2: Peak Tailing

Peak tailing can compromise peak integration and quantification. Here are common causes and solutions.

Troubleshooting Workflow: Peak Tailing

G Troubleshooting Workflow for Peak Tailing start Significant Peak Tailing Observed check1 Check for Column Overload (Inject a more dilute sample) start->check1 check2 Assess Secondary Interactions (Add a small amount of acid, e.g., 0.1% TFA, to the mobile phase) check1->check2 If tailing persists check3 Evaluate Column Health (Flush column or replace if necessary) check2->check3 If tailing is not resolved end Symmetrical Peak Shape Achieved check3->end After appropriate action

Caption: A step-by-step guide to diagnosing and resolving peak tailing.

Experimental Protocols

Protocol 1: Initial Screening Method

This protocol is designed for the initial assessment of the separation of this compound from potential impurities.

Workflow for Initial HPLC Screening

G Workflow for Initial HPLC Method Screening prep Prepare Mobile Phase and Sample equilibrate Equilibrate HPLC System with Initial Conditions prep->equilibrate inject Inject Standard Solution of this compound equilibrate->inject analyze Analyze Chromatogram for Peak Shape, Retention, and Purity inject->analyze optimize Proceed to Optimization if Necessary analyze->optimize

Caption: Standard workflow for an initial HPLC screening experiment.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase.

  • Mobile Phase Preparation: Prepare the mobile phase as specified in Table 1. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Chromatographic Conditions: Refer to Table 1 for the initial chromatographic parameters.

  • Analysis: Inject 10 µL of the working standard solution and monitor the chromatogram for peak shape, retention time, and the presence of any impurity peaks.

Data Presentation

Table 1: Initial and Optimized HPLC Parameters
ParameterInitial ConditionOptimized Condition for Improved Resolution
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A WaterWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanol
Mode IsocraticIsocratic
Composition 70% B80% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Detection UV at 280 nmUV at 280 nm
Injection Vol. 10 µL10 µL
Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Action
No Peak Injection error, detector issue, compound not elutingVerify injection, check detector lamp, run a high organic gradient
Split Peaks Column void, partially blocked frit, sample solvent effectReverse flush column, replace column, dissolve sample in mobile phase
Baseline Drift Mobile phase not equilibrated, temperature fluctuationAllow for longer equilibration, use a column oven
Ghost Peaks Contamination in injector or mobile phase, carryoverRun blank injections, use fresh mobile phase

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-fluorophenyl)indole. The following sections address common challenges encountered during scale-up, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the primary challenges?

A1: The Fischer indole synthesis is a widely used and versatile method for preparing 2-substituted indoles, including this compound.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[3] The primary challenges encountered during this synthesis, especially during scale-up, include:

  • Low yields[4]

  • Formation of unwanted byproducts and isomers[4]

  • Difficulties in product purification[5]

  • Tar or polymer formation[6]

Q2: My Fischer indole synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in the Fischer indole synthesis are a common issue.[4] Several factors can contribute to this problem. The primary causes and troubleshooting steps are outlined below:

  • Poor Quality of Starting Materials: Ensure that the (4-fluorophenyl)hydrazine and the corresponding ketone or aldehyde are of high purity, as impurities can lead to side reactions.[4]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1][4] The optimal catalyst often needs to be determined empirically for the specific substrate combination.[4]

  • Suboptimal Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures.[7] However, excessively high temperatures or prolonged reaction times can cause decomposition of starting materials or the final product.[4] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]

  • Inefficient Cyclization: The key[8][8]-sigmatropic rearrangement and subsequent cyclization can be inefficient.[4] Conducting the reaction under anhydrous conditions is essential, as water can interfere with the acid catalyst and intermediates.[4][9]

Q3: I am observing significant tar or polymer formation in my large-scale Fischer indole synthesis. How can this be mitigated?

A3: Tar formation is a frequent challenge when scaling up the Fischer indole synthesis.[6] To address this, consider the following:

  • Temperature Control: Maintain strict control over the reaction temperature. Utilizing a jacketed reactor with efficient cooling can prevent temperature spikes that promote polymerization.[6]

  • Solvent Selection: The choice of solvent can impact the solubility of intermediates and byproducts. A solvent that maintains all components in solution can help minimize tar formation.[6]

  • Rate of Reagent Addition: The rate at which reagents are added can significantly affect the reaction profile at scale and should be carefully controlled.[6]

Q4: My final product contains significant impurities. What are the likely impurities and how can I purify the product effectively?

A4: Common impurities in the synthesis of this compound can include unreacted starting materials and byproducts from side reactions.[9] For purification, a combination of techniques is often employed.[5]

  • Acid-Base Extraction: This method is effective for removing neutral and acidic impurities from the basic indole product.[5]

  • Column Chromatography: This is a common method for separating the desired product from impurities.[5][9] However, indoles can be sensitive to the acidic nature of standard silica gel, which may lead to degradation.[10] In such cases, deactivating the silica gel with triethylamine or using alumina can be beneficial.[10]

  • Recrystallization: If the crude product is a solid with relatively high purity, recrystallization is an excellent method for obtaining highly pure material.[10]

Troubleshooting Guide

The following table provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Incorrect reaction conditions (temperature, time)Verify and optimize reaction temperature and duration.[9]
Ineffective or degraded catalystUse a fresh, high-quality acid catalyst; consider screening different catalysts.[9]
Poor quality of starting materialsCheck the purity of reactants; purify if necessary.[4][9]
Presence of moistureEnsure all glassware is dry and use anhydrous solvents.[9]
Multiple Spots on TLC (Byproducts) Formation of regioisomers (with unsymmetrical ketones)Modify the acid catalyst or reaction conditions to improve regioselectivity.[4]
Side reactions due to harsh conditionsLower the reaction temperature and monitor the reaction closely.[4]
Product decompositionConsider a milder synthetic route if decomposition persists.[4]
Difficulty in Product Isolation Emulsion formation during workupAdd brine to the aqueous layer to break the emulsion.[4]
Product degradation on silica gelDeactivate silica gel with triethylamine or use alumina for chromatography.[10]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is a representative procedure based on the general principles of the Fischer indole synthesis.

Materials:

  • (4-Fluorophenyl)hydrazine hydrochloride

  • Acetophenone

  • Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or glacial acetic acid)[1][10]

  • Solvent (e.g., ethanol, acetic acid)[10]

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1 equivalent) in a suitable solvent like ethanol or acetic acid.[10]

    • Add acetophenone (1.1 equivalents).[10]

    • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the hydrazine.[10]

  • Indolization:

    • Add the acid catalyst (e.g., a catalytic amount of ZnCl₂ or use PPA as both catalyst and solvent).[10]

    • Heat the reaction mixture to 80-110 °C, monitoring the progress by TLC.[10]

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If using PPA, carefully quench the reaction by pouring it onto ice.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

    • Purify the crude product by column chromatography or recrystallization.[5][10]

Data Presentation

Table 1: Comparison of Catalysts in Fischer Indole Synthesis (Illustrative)
CatalystReaction Time (h)Yield (%)Purity (%)
ZnCl₂67592
Polyphosphoric Acid48595
Glacial Acetic Acid86890

Note: This data is illustrative and may vary depending on specific reaction conditions and substrates.

Visualizations

Experimental Workflow for Fischer Indole Synthesis

experimental_workflow start Starting Materials ((4-Fluorophenyl)hydrazine, Acetophenone) hydrazone Hydrazone Formation start->hydrazone indolization Indolization (Acid Catalyst, Heat) hydrazone->indolization workup Workup & Extraction indolization->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reactants Check Reactant Purity start->check_reactants check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst check_moisture Ensure Anhydrous Conditions start->check_moisture optimize Optimize Reaction check_reactants->optimize check_conditions->optimize check_catalyst->optimize check_moisture->optimize

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Refinement of 2-(4-Fluorophenyl)indole Crystal Structure Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystal structure determination and refinement of 2-(4-fluorophenyl)indole and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Q1: My crystal quality is poor, leading to weak diffraction. What can I do?

A1: Poor crystal quality is a common issue. Here are several factors to consider for optimization:

  • Solvent System: Experiment with a variety of solvents and solvent mixtures. For indole derivatives, slow evaporation from a dilute solution in solvents like chloroform has been successful. A mixed solvent system, such as methanol and water, can also be effective.

  • Evaporation Rate: Control the rate of solvent evaporation. Slow evaporation often yields larger, higher-quality crystals. This can be achieved by loosely covering the crystallization vessel or by placing it in a larger, sealed container with a small amount of a more volatile solvent.

  • Temperature: Crystallization is sensitive to temperature. Try setting up crystallization experiments at different temperatures (e.g., room temperature, 4°C).

  • Purity of the Compound: Ensure the purity of your this compound sample. Impurities can inhibit crystal growth or lead to the formation of small, poorly ordered crystals. Recrystallization or column chromatography may be necessary to purify the starting material.

Q2: I am having difficulty solving the crystal structure. What are some common reasons for this?

A2: Challenges in structure solution can arise from several sources:

  • Incorrect Space Group: The initial space group assignment may be incorrect. Modern software can often determine the space group automatically, but in cases of ambiguity or pseudosymmetry, manual inspection and testing of alternative space groups may be necessary.

  • Twinning: The crystal may be twinned, which means it is composed of two or more intergrown crystal lattices. Twinning can complicate data processing and structure solution. Specialized software and refinement strategies are required to handle twinned data.

  • Disorder: Parts of the molecule, or even the entire molecule, may be disordered, occupying multiple positions in the crystal lattice. This is common for flexible side chains or solvent molecules. Modeling disorder requires careful refinement of occupancy factors and may necessitate the use of restraints.

  • Poor Data Quality: If the diffraction data is weak or incomplete, it can be difficult to solve the structure. This goes back to the importance of starting with high-quality crystals.

Q3: My refinement has stalled at a high R-factor. How can I improve it?

A3: A high R-factor indicates a poor agreement between the calculated and observed structure factors. Here are some steps to improve the refinement:

  • Check for Missed Symmetry: A higher symmetry space group may have been missed. Programs like PLATON can be used to check for missed symmetry elements.

  • Model Disorder: Unmodeled disorder is a common cause of high R-factors. Look for large, elongated thermal ellipsoids (anisotropic displacement parameters) which may indicate that an atom is disordered over multiple positions.

  • Add Hydrogen Atoms: Ensure that all hydrogen atoms have been included in the model, either from the difference Fourier map or by calculating their positions geometrically.

  • Refine Anisotropically: Refine non-hydrogen atoms anisotropically, as this allows for a more flexible model of their thermal motion.

  • Check for Outliers: Examine the list of poorly fitting reflections. Outliers can be caused by experimental errors and may need to be omitted from the refinement.

  • Use Restraints/Constraints: In cases of disorder or when dealing with limited data, the use of restraints (e.g., on bond lengths and angles) or constraints can help to stabilize the refinement.

Frequently Asked Questions (FAQs)

Q1: What is a Crystallographic Information File (CIF)?

A1: A Crystallographic Information File (CIF) is a standard text file format for storing and exchanging crystallographic data.[1] It is human- and machine-readable and contains information such as the unit cell parameters, space group, atomic coordinates, and experimental details of a crystal structure determination.[1]

Q2: Where can I find crystal structure data for this compound and its derivatives?

A2: Crystallographic data is primarily deposited in databases such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds, and the Crystallography Open Database (COD). You can search these databases for specific compounds to find published crystal structures and download the corresponding CIF files.

Q3: What are typical data collection parameters for a compound like this compound?

A3: Data collection is typically performed using a single-crystal X-ray diffractometer with either molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) radiation. The crystal is usually cooled to a low temperature (e.g., 100 K or 150 K) to reduce thermal motion and improve data quality. Data is collected as a series of frames as the crystal is rotated.

Q4: How is the crystal structure of a small molecule like this compound typically solved and refined?

A4: The structure is usually solved using direct methods or dual-space methods, which are implemented in software packages like SHELXT. The initial model is then refined using full-matrix least-squares on F², a process carried out by programs like SHELXL. This refinement process minimizes the difference between the observed and calculated structure factors.

Experimental Protocols

The following are generalized experimental protocols based on the successful structure determination of a this compound derivative, (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde.[2][3]

Synthesis and Crystallization
  • Synthesis: The synthesis of this compound derivatives often involves multi-step reactions. For example, a common route is the Fischer indole synthesis, which involves the reaction of an appropriately substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[2][3]

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a dilute solution of the purified compound. In the case of the example derivative, pale yellow crystals were obtained by dissolving the compound in chloroform and allowing the solvent to evaporate slowly at room temperature.[2][3]

Data Collection and Structure Refinement
  • Data Collection: High-resolution X-ray diffraction data is collected on a suitable diffractometer, such as a Bruker SMART APEX2 CCD, using Mo Kα radiation.[2] The crystal-to-detector distance is fixed, and data is collected in a series of frames with varying crystal orientations.

  • Data Reduction: The collected frames are integrated and corrected for absorption effects using software packages like SAINT and SADABS.[2]

  • Structure Solution and Refinement: The crystal structure is solved using software like the Bruker SHELXTL package.[2][3] The initial structure is then refined against the experimental data. Non-hydrogen atoms are typically refined with anisotropic displacement parameters. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

The following table summarizes the crystal data and structure refinement parameters for a representative this compound derivative, (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde.[2]

ParameterValue
Empirical formulaC₂₀H₁₈FNO
Formula weight321.36
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupPna2₁
Unit cell dimensionsa = 12.4637(4) Å, b = 9.9386(3) Å, c = 13.0272(3) Å
Volume1613.70(8) ų
Z4
Density (calculated)1.265 Mg/m³
Absorption coefficient0.086 mm⁻¹
F(000)648
Crystal size0.30 x 0.28 x 0.25 mm
Theta range for data collection3.05 to 23.92°
Reflections collected5558
Independent reflections2408 [R(int) = 0.0225]
Completeness to theta = 23.92°99.5 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2408 / 1 / 219
Goodness-of-fit on F²1.056
Final R indices [I>2sigma(I)]R1 = 0.0339, wR2 = 0.0827
R indices (all data)R1 = 0.0407, wR2 = 0.0863
Largest diff. peak and hole0.151 and -0.105 e.Å⁻³

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXT) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation troubleshooting_refinement cluster_checks Initial Checks cluster_modeling Model Adjustments cluster_advanced Advanced Strategies start High R-factor in Refinement check_space_group Verify Space Group start->check_space_group check_data_quality Assess Data Quality start->check_data_quality model_disorder Model Disorder check_space_group->model_disorder check_data_quality->model_disorder add_hydrogens Include Hydrogen Atoms model_disorder->add_hydrogens anisotropic_refinement Anisotropic Refinement add_hydrogens->anisotropic_refinement use_restraints Apply Restraints/Constraints anisotropic_refinement->use_restraints end Improved Refinement (Lower R-factor) anisotropic_refinement->end check_twinning Check for Twinning use_restraints->check_twinning check_twinning->end

References

Validation & Comparative

The Structural Dance: Unraveling the Structure-Activity Relationship of 2-(4-Fluorophenyl)indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of 2-(4-fluorophenyl)indole analogs reveals a versatile scaffold with significant therapeutic promise. This guide provides a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols. The strategic placement of a fluorine atom on the 2-phenyl ring, coupled with various substitutions on the indole nucleus, profoundly influences the biological activity of these compounds, offering a rich landscape for drug discovery and development.

The indole core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds. When coupled with a 2-(4-fluorophenyl) group, this scaffold gives rise to a class of analogs demonstrating a broad spectrum of pharmacological activities. Researchers have extensively explored the structure-activity relationships (SAR) of these molecules, revealing how subtle chemical modifications can dramatically alter their therapeutic effects. This guide synthesizes key findings in this area, offering a comparative look at their performance as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity: A Multi-pronged Attack on Malignancy

This compound analogs have emerged as potent anticancer agents, exerting their effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of key cell cycle kinases, and modulation of tumor suppressor pathways.

Inhibition of Tubulin Polymerization

A primary mechanism by which several 2-phenylindole derivatives, including those with a 4-fluoro substituent, exhibit anticancer activity is through the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The substitution pattern on the indole ring plays a crucial role in determining the potency of these analogs.

Table 1: Anticancer Activity of this compound Analogs via Tubulin Inhibition

Compound IDIndole SubstituentCell LineIC50 (µM)Reference
Analog A 5-NitroMCF-7 (Breast)0.052[1]
Analog B 3-(3,4,5-trimethoxyphenylthio)HeLa (Cervical)0.020[1]
Analog C 1-Methyl-5-nitroNCI/ADR-RES (Resistant)0.033[1]

This table presents a selection of 2-phenylindole analogs and their reported anticancer activities. While not all compounds explicitly contain the 4-fluorophenyl group, they represent the broader class and highlight the impact of indole ring substitutions.

Dual Inhibition of EGFR and CDK2

Certain 2-phenylindole derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cancer cell proliferation and survival. The 2-(4-fluorophenyl) moiety is often a key feature in these inhibitors.

Table 2: Activity of Indole Derivatives as EGFR and CDK2 Inhibitors

Compound IDIndole SubstituentEGFR IC50 (nM)CDK2 IC50 (nM)Reference
Analog D 5-Chloro-2-carboxamide8923[2]
Analog E 5-Fluoro-2-carboxamide9834[2]

This table showcases the potential of the 2-phenylindole scaffold in dual-target inhibition. The specific contribution of the 4-fluoro group on the phenyl ring is a subject of ongoing research.

Modulation of the p53-MDM2 Pathway

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by Murine Double Minute 2 (MDM2). Small molecules that disrupt the p53-MDM2 interaction can reactivate p53 function, offering a promising strategy for cancer therapy. Fluoro-substituted indole-based compounds have been investigated as antagonists of MDM2.

Antimicrobial Activity: Combating Bacterial Resistance

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. This compound analogs have demonstrated promising activity against a range of bacterial pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

One of the mechanisms contributing to bacterial resistance is the overexpression of efflux pumps, such as NorA in S. aureus, which actively extrude antibiotics from the bacterial cell. 2-Arylindoles have been identified as inhibitors of the NorA efflux pump, thereby restoring the efficacy of conventional antibiotics.

Table 3: Antimicrobial Activity of this compound Analogs

Compound IDIndole SubstituentBacterial StrainMIC (µg/mL)Reference
Analog F 5-NitroS. aureus (NorA overexpressing)8 (in combination with ciprofloxacin)[3]
Analog G 3-CarboxaldehydeE. coli250[4]

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins. 2-Phenylindole derivatives have been designed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The 4-fluorophenyl group can contribute to the binding affinity and selectivity of these compounds.

Table 4: Anti-inflammatory Activity of 2-Phenylindole Analogs

Compound IDPhenyl SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Analog H 4-Methylsulfonyl11.830.11107.5[5]
Indomethacin -0.0350.490.07[5]

This table highlights the selectivity of a 2-(4-methylsulfonylphenyl)indole analog for COX-2 compared to the non-selective NSAID indomethacin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of this compound analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6][7]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP on ice.

  • Compound Addition: The test compound (this compound analog) or a control is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.[8][9] The IC50 value for tubulin polymerization inhibition is determined from the dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

  • Serial Dilutions: The this compound analog is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[10][11]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Detection of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Calculation: The IC50 value for the inhibition of each COX isoform is determined from the dose-response curve.[12]

Visualizing the Mechanisms of Action

To better understand the complex biological processes influenced by this compound analogs, the following diagrams illustrate key signaling pathways and experimental workflows.

Experimental_Workflow_for_Anticancer_Drug_Screening cluster_in_vitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_in_vivo In Vivo Validation Initial_Screening Initial Cytotoxicity Screening (MTT Assay) Hit_Identification Identification of 'Hit' Compounds Initial_Screening->Hit_Identification Select potent compounds Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Tubulin_Assay Tubulin Polymerization Assay Mechanism_of_Action->Tubulin_Assay Enzyme_Assay Enzyme Inhibition Assays (e.g., EGFR, CDK2) Mechanism_of_Action->Enzyme_Assay Cell_Cycle Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle Apoptosis_Assay Apoptosis Assay Mechanism_of_Action->Apoptosis_Assay Xenograft_Model Xenograft Mouse Model Mechanism_of_Action->Xenograft_Model Promising candidates Efficacy_Toxicity Efficacy and Toxicity Evaluation Xenograft_Model->Efficacy_Toxicity

Caption: Experimental workflow for anticancer drug screening.

p53_MDM2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 induces expression p21 p21 p53->p21 activates transcription Apoptosis_Genes Apoptosis Genes p53->Apoptosis_Genes activates transcription Proteasome Proteasome MDM2->p53 inhibits & promotes degradation MDM2->Proteasome targets p53 for degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Indole_Analog This compound Analog Indole_Analog->MDM2 inhibits DNA_Damage DNA Damage DNA_Damage->p53 activates

Caption: Inhibition of the p53-MDM2 interaction.

EGFR_CDK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS EGF EGF EGF->EGFR binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Proliferation Cell Proliferation Transcription_Factors->Proliferation CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->Proliferation promotes G1/S transition Indole_Analog This compound Analog Indole_Analog->EGFR inhibits Indole_Analog->CDK2_CyclinE inhibits

Caption: Dual inhibition of EGFR and CDK2 signaling pathways.

References

Comparative analysis of different synthetic routes to 2-(4-Fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among its derivatives, 2-(4-Fluorophenyl)indole is a significant building block in the development of various therapeutic agents. The strategic placement of the fluorophenyl group at the 2-position of the indole ring can significantly influence the molecule's pharmacological properties. This guide provides a comparative analysis of different synthetic routes to this compound, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be achieved through several established methods, each with its own set of advantages and disadvantages. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield, reaction conditions, and scalability. This guide focuses on three prominent methods: the classical Fischer Indole Synthesis, modern Palladium-Catalyzed Cross-Coupling reactions, and the efficiency of Microwave-Assisted Synthesis.

Synthetic Route Starting Materials Catalyst/Reagent Solvent Reaction Time Temperature Yield (%) Key Advantages Key Disadvantages
Fischer Indole Synthesis Phenylhydrazine, 4-FluoroacetophenonePolyphosphoric acid (PPA)-Not Specified100 °C79[1]Well-established, often high-yielding for specific substrates.Requires strong acid, can have limited substrate scope.
Palladium-Catalyzed Synthesis 2-Iodoaniline, 4-FluorophenylacetylenePdCl₂(PPh₃)₂, CuITriethylamine12 h80 °CHigh (General)Broad substrate scope, milder conditions than classical methods.Cost of palladium catalyst, requires inert atmosphere.
Microwave-Assisted Synthesis Phenylhydrazine, 4-FluoroacetophenoneEaton's reagent (P₂O₅/MeSO₃H)-10 min170 °CUp to 92 (for 2-phenylindole)Drastically reduced reaction times, often improved yields.Requires specialized microwave reactor.

Experimental Protocols

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles.[2][3][4] This thermal cyclization of a phenylhydrazone, typically in the presence of an acid catalyst, remains a robust route to many indole derivatives.

Protocol for the Synthesis of 5-Fluoro-2-phenyl-1H-indole (as an analogue to this compound):

A mixture of (4-fluorophenyl)hydrazine hydrochloride (1.00 mmol) and phenylacetylene (1.00 mmol) is heated in polyphosphoric acid (PPA) at 100 °C.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water and neutralized with a suitable base (e.g., sodium bicarbonate). The precipitated product is collected by filtration, washed with water, and dried. Purification is typically achieved by column chromatography on silica gel using an appropriate eluent system (e.g., EtOAc/Hexane = 1:4) to afford the pure 5-fluoro-2-phenyl-1H-indole.[1] This procedure yielded 79% of the product.[1]

Palladium-Catalyzed Synthesis (Sonogashira Coupling followed by Cyclization)

Palladium-catalyzed cross-coupling reactions have become a powerful tool in modern organic synthesis, offering a versatile and milder alternative to classical methods for forming carbon-carbon and carbon-heteroatom bonds.[5] The synthesis of 2-arylindoles can be efficiently achieved through a Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization.

General Protocol:

To a solution of 2-iodoaniline (1.0 equiv.) and 4-fluorophenylacetylene (1.2 equiv.) in a suitable solvent such as triethylamine under an inert atmosphere (e.g., argon or nitrogen), is added a catalytic amount of a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a co-catalyst, typically a copper(I) salt like CuI (1-2 mol%). The reaction mixture is then heated at a temperature ranging from room temperature to 80-100 °C and monitored by TLC. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating methods.[6][7] Both the Fischer indole synthesis and palladium-catalyzed reactions can be effectively performed under microwave irradiation.

Protocol for Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole (as an analogue):

Phenylhydrazine and acetophenone are mixed in the presence of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). The mixture is then subjected to microwave irradiation at a specified temperature and time (e.g., 170 °C for 10 minutes). After cooling, the reaction mixture is carefully quenched with ice water and neutralized. The product is extracted, and the organic layer is washed, dried, and concentrated. Purification by column chromatography provides the desired 2-phenylindole. This method has been reported to yield up to 92% for 2-phenylindole.

Visualizing the Synthetic Workflow

To illustrate the logical flow of a typical synthetic procedure, a diagram of the Fischer Indole Synthesis workflow is provided below.

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Phenylhydrazine Phenylhydrazine Mixing_Heating Mix & Heat (100 °C) Phenylhydrazine->Mixing_Heating 4-Fluoroacetophenone 4-Fluoroacetophenone 4-Fluoroacetophenone->Mixing_Heating Quenching Quench with ice water Mixing_Heating->Quenching Reaction Completion PPA PPA (catalyst) PPA->Mixing_Heating Neutralization Neutralize (e.g., NaHCO₃) Quenching->Neutralization Filtration Filter & Wash Neutralization->Filtration Drying Dry Filtration->Drying Chromatography Column Chromatography Drying->Chromatography Product This compound Chromatography->Product Purified Product

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Conclusion

The synthesis of this compound can be successfully achieved through various routes. The traditional Fischer indole synthesis offers a reliable and often high-yielding method, particularly when optimized. Palladium-catalyzed cross-coupling reactions provide a more modern and versatile approach with broader substrate applicability and milder reaction conditions. For researchers seeking to expedite their synthetic efforts, microwave-assisted synthesis presents a powerful tool for dramatically reducing reaction times and potentially improving yields. The selection of the optimal synthetic strategy will ultimately be guided by the specific requirements of the research, including scale, available resources, and the desired purity of the final product.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Fluorophenyl)indole. The information presented is based on established principles of analytical method validation, drawing parallels from methodologies applied to similar indole derivatives and aromatic compounds. This document is intended to assist in the selection of an appropriate analytical technique and to provide a framework for the cross-validation of these methods in a research and drug development setting.

Introduction

This compound is a synthetic compound with a chemical structure that lends itself to analysis by various chromatographic techniques. The selection of an optimal analytical method is critical for accurate quantification in different matrices, which is essential for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and metabolite identification. Cross-validation of different analytical methods ensures the reliability and consistency of the obtained results. This guide focuses on a comparison between GC-MS, a well-established technique for the analysis of volatile and semi-volatile compounds, and a developed HPLC method with UV detection, a versatile and widely used technique in the pharmaceutical industry.

Data Presentation: A Comparative Overview

The following tables summarize the expected performance characteristics of GC-MS and HPLC methods for the analysis of this compound, based on typical validation data for similar aromatic compounds and indole derivatives. These values are illustrative and should be confirmed by specific method validation studies.

Table 1: Comparison of Method Performance Characteristics

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.995> 0.998[1]
Accuracy (% Recovery) 95 - 105%98 - 102%[2]
Precision (% RSD) < 5%< 2%[3]
Limit of Detection (LOD) Low ng/mL to pg/mLLow to mid ng/mL[1]
Limit of Quantitation (LOQ) Mid ng/mL to pg/mLMid to high ng/mL[4]
Specificity High (based on mass fragmentation)Moderate to High (based on retention time and UV spectrum)
Robustness Generally robust to minor changes in flow rate and temperatureGenerally robust to minor changes in mobile phase composition and pH

Table 2: Typical Validation Parameters and Acceptance Criteria (based on ICH Q2(R2) Guidelines) [3][5][6][7][8]

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (R²) ≥ 0.99
Accuracy % Recovery within 98.0% to 102.0%
Precision Repeatability (RSD) ≤ 2%
Intermediate Precision (RSD) ≤ 2%
Specificity No interference from blank, placebo, or related substances at the retention time of the analyte
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant impact on results with deliberate small variations in method parameters

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and a proposed HPLC-UV method are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[9][10] For non-volatile compounds, derivatization might be necessary to increase volatility.[11]

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or ethyl acetate) to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Extraction (from a matrix, e.g., plasma): Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to isolate the analyte. Evaporate the solvent and reconstitute the residue in the injection solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. Full scan mode for initial identification.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC with UV detection is a robust and widely used technique for the analysis of aromatic compounds in the pharmaceutical industry.[12][13][14]

1. Sample Preparation:

  • Standard Solution: Prepare as described in the GC-MS protocol, using the mobile phase as the diluent for the final working standards.

  • Sample Extraction: As described in the GC-MS protocol. The final reconstituted solution should be in the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (to be determined by UV scan, likely in the range of 254-280 nm).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Injection Solvent evaporation->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation (HP-5ms column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (SIM/Scan) ionization->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation (C18 column) injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion

Both GC-MS and HPLC-UV are suitable methods for the analysis of this compound. GC-MS offers higher specificity due to mass fragmentation, making it ideal for identification and for analysis in complex matrices. HPLC-UV is a robust, reliable, and widely available technique that is well-suited for routine quantification in quality control settings. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. A thorough cross-validation as outlined by ICH guidelines is essential to ensure the accuracy and reliability of the analytical data generated by either method. This guide provides the foundational information for researchers to develop and validate analytical methods for this compound.

References

In Vivo Validation of 2-(4-Fluorophenyl)indole Scaffolds in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anti-Inflammatory Activity

The indole scaffold is a well-established framework for the development of anti-inflammatory agents, with many derivatives exhibiting potent activity through the inhibition of key inflammatory mediators. Here, we compare a 2-(4-(methylsulfonyl)phenyl)indole derivative, structurally related to 2-(4-Fluorophenyl)indole, with the widely used nonsteroidal anti-inflammatory drug (NSAID), Celecoxib.

Comparison of Anti-Inflammatory Effects
CompoundAnimal ModelDosing and AdministrationKey Findings
1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole Rat Paw Edema[1]Not specifiedExhibited significant inhibition of paw edema, with a 90.5% reduction in inflammation.[1]
Celecoxib Rat Paw Edema[2]50 mg/kgSignificantly reduced paw swelling.[2]
Celecoxib Rat Smoke-Induced Emphysema[3]Not specifiedInhibited interalveolar wall distance, pulmonary inflammation, serum NO production, and the expression of iNOS and COX-2.[3]
Celecoxib Human Inflammatory Arthritis[4]100 mg b.i.d.Decreased synovial fluid and serum levels of IL-6.[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reproducible method for screening acute anti-inflammatory activity.[5][6][7]

  • Animal Selection: Male Wistar or Sprague-Dawley rats are typically used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a week before the experiment.

  • Grouping: Rats are randomly divided into control and treatment groups.

  • Baseline Measurement: The initial paw volume of each rat is measured using a plethysmometer.

  • Drug Administration: The test compound (e.g., 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole) or the standard drug (e.g., Celecoxib) is administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (usually 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: NF-κB in Inflammation

The transcription factor NF-κB is a central regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2. Many anti-inflammatory drugs, including some indole derivatives and Celecoxib, exert their effects by modulating the NF-κB signaling pathway.[3]

NF_kB_Signaling cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes activates Celecoxib Celecoxib Celecoxib->IKK inhibits Celecoxib->NFkB inhibits translocation

Caption: Simplified NF-κB signaling pathway in inflammation.

Antipsychotic and Anxiolytic Activity (5-HT2A Receptor Antagonism)

The indole nucleus is a common feature in many serotonin receptor modulators. Antagonism of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic drugs and is being explored for the treatment of anxiety disorders. Here, we provide a conceptual comparison based on the known pharmacology of indole-based 5-HT2A antagonists and the established atypical antipsychotic, Risperidone.

Comparison of 5-HT2A Receptor Antagonist Properties
Compound/ClassAnimal ModelDosing and AdministrationKey Findings
Indole Derivatives (General) Rodent models of psychosis/anxiety[8][9]VariesCan exhibit high affinity for 5-HT1A and 5-HT2A receptors, with some showing anxiolytic and antidepressant-like activity in behavioral tests like the elevated plus maze.[8]
Risperidone Rat[10]VariesPotently blocks D2 and 5-HT2A receptors. Attenuates cocaine-induced hyperthermia via 5-HT2A receptor antagonism.[10]
Risperidone Human (SPET imaging)Therapeutic dosesPotently blocks 5-HT2A receptors in the brain.
Risperidone BTBR T+ tf/J mice (autism model)[11]Not specifiedImproves cognitive flexibility, an effect mimicked by a selective 5-HT2A receptor antagonist.[11]
Experimental Protocol: Head-Twitch Response in Mice

The head-twitch response (HTR) is a behavioral model used to assess the in vivo activity of 5-HT2A receptor agonists and antagonists.

  • Animal Selection: Male mice are commonly used.

  • Acclimatization: Animals are habituated to the testing environment.

  • Drug Administration: The test antagonist (e.g., an indole derivative) or the standard drug (e.g., Risperidone) is administered at various doses. The control group receives the vehicle.

  • Agonist Challenge: After a pre-treatment period, a 5-HT2A receptor agonist (e.g., DOI) is administered to induce the head-twitch response.

  • Behavioral Observation: The number of head twitches is counted for a specific period (e.g., 30 minutes) after the agonist challenge.

  • Data Analysis: The ability of the antagonist to reduce the number of head twitches compared to the control group is determined.

Signaling Pathway: 5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. Atypical antipsychotics like Risperidone act as antagonists at this receptor, blocking these downstream effects.

GHT2A_Signaling Serotonin Serotonin (5-HT) HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor binds Gq11 Gq/11 HT2A_Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Risperidone Risperidone Risperidone->HT2A_Receptor blocks

Caption: Simplified 5-HT2A receptor signaling pathway.

Summary and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of inflammation and central nervous system disorders. While direct in vivo data on the parent compound is lacking, derivatives incorporating this moiety have demonstrated significant biological activity in preclinical models. The comparative data presented here against established drugs like Celecoxib and Risperidone highlight the potential for this chemical class.

Future research should focus on the synthesis and in vivo evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Detailed pharmacokinetic and toxicological studies will also be crucial for advancing any promising lead compounds toward clinical development. The experimental models and signaling pathways outlined in this guide provide a foundational framework for such investigations.

References

Benchmarking the performance of 2-(4-Fluorophenyl)indole against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory performance of 2-(4-Fluorophenyl)indole against established Cyclooxygenase (COX) inhibitors. The data presented for this compound is illustrative and intended to demonstrate its potential within this class of inhibitors, benchmarked against the known activities of Indomethacin and Celecoxib.

Introduction

This compound is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a common motif in pharmacologically active molecules, and derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. A significant portion of the anti-inflammatory activity of indole derivatives has been attributed to their inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. This guide evaluates the potential of this compound as a COX inhibitor by comparing its theoretical performance metrics with those of well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).

Quantitative Performance Data

The inhibitory activity of this compound and reference compounds against COX-1 and COX-2 is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The COX-2 Selectivity Index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound (Illustrative Data) 8.50.2534
Indomethacin0.039[1]0.31[1]0.126
Celecoxib150.04375

Note: Data for this compound is illustrative and based on the performance of structurally similar indole derivatives. Data for Indomethacin and Celecoxib are from published literature.

Experimental Protocols

The following protocols are standard methods for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.

Principle: The assay measures the initial rate of O2 uptake by the COX enzyme during the conversion of arachidonic acid to prostaglandin H2. The inhibition of this reaction by a test compound is quantified.

Materials:

  • Ovine COX-1

  • Human recombinant COX-2

  • Arachidonic acid (substrate)

  • Heme

  • Epinephrine

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Tris-HCl buffer (pH 8.0)

Procedure:

  • A reaction mixture is prepared containing Tris-HCl buffer, heme, and epinephrine.

  • The test compound at various concentrations is added to the reaction mixture.

  • The COX-1 or COX-2 enzyme is added to the mixture and incubated for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • The reaction is initiated by the addition of arachidonic acid.

  • The rate of oxygen consumption is measured using an oxygen electrode.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Prostaglandin Synthesis Pathway and COX Inhibition

The following diagram illustrates the role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and the points of inhibition by NSAIDs.

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 via COX-1 & COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (e.g., PGE2, PGI2, TXA2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosa Protection, Platelet Aggregation Prostaglandins->Gastric_Protection Indomethacin Indomethacin (Non-selective Inhibitor) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (Selective Inhibitor) Celecoxib->COX2 Target_Compound This compound Target_Compound->COX1 Target_Compound->COX2

Caption: Inhibition of the Prostaglandin Synthesis Pathway by COX Inhibitors.

Experimental Workflow for IC50 Determination

This workflow outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of a test compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of this compound Incubation Incubate enzyme with test compound Compound_Prep->Incubation Reagent_Prep Prepare assay buffer, enzyme (COX-1/COX-2), and substrate Reagent_Prep->Incubation Reaction Initiate reaction with arachidonic acid Incubation->Reaction Measurement Measure rate of oxygen consumption Reaction->Measurement Calc_Inhibition Calculate % inhibition for each concentration Measurement->Calc_Inhibition Plot_Curve Plot dose-response curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 value Plot_Curve->Det_IC50

Caption: Workflow for Determining the IC50 of a COX Inhibitor.

References

Comparative Analysis of 2-(4-Fluorophenyl)indole Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-fluorophenyl)indole scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its derivatives have shown significant promise in various therapeutic areas, including anti-inflammatory and neurological applications. This guide provides a statistical analysis of experimental data for compounds containing the 2-phenylindole core, with a particular focus on anti-inflammatory activity via Cyclooxygenase-2 (COX-2) inhibition and serotonin 5-HT2A receptor antagonism. The data presented herein is based on published studies of close structural analogs and aims to provide a comparative performance overview against established drugs.

Data Presentation: Performance Comparison

The following tables summarize the in vitro biological activity of representative 2-phenylindole derivatives in comparison to standard reference compounds. It is important to note that these derivatives, while not identical to this compound, share the core 2-phenylindole structure and provide valuable insights into the potential efficacy of this chemical class.

Table 1: Anti-Inflammatory Activity - COX-2 Inhibition

Compound/DrugTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
2-(4-(methylsulfonyl)phenyl)-1H-indole derivative COX-111.80.009Indomethacin
COX-20.11Celecoxib
Indomethacin COX-10.018[1][2]0.69-
COX-20.026[1][2]
Celecoxib COX-1>10>250-
COX-20.04[3]

Note: The data for the 2-(4-(methylsulfonyl)phenyl)-1H-indole derivative is representative of a highly potent analog from a study on this scaffold. The high selectivity index indicates a favorable safety profile with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.

Table 2: Serotonin Receptor Modulation - 5-HT2A Antagonism

Compound/DrugTargetBinding Affinity (Ki, nM)Reference Compound
6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole h5-HT2A0.06Ketanserin
Ketanserin h5-HT2A0.35 - 5.3[4][5]-

Note: The 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole is a derivative of the 2-phenylindole core and demonstrates exceptionally high affinity for the human 5-HT2A receptor, suggesting its potential as a potent modulator for neurological disorders.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting the COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase component reduces a hydroperoxy endoperoxide, and this activity is monitored colorimetrically by the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at 590 nm.[6]

Procedure:

  • Preparation of Reagents: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme (cofactor), and solutions of ovine COX-1 and human recombinant COX-2 enzymes.[6][7]

  • Assay Plate Setup: In a 96-well plate, set up wells for background, 100% initial activity, and inhibitor testing.

  • Enzyme and Inhibitor Incubation: Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Then, add the test compound at various concentrations to the inhibitor wells and incubate to allow for binding.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[8]

  • Detection: After a set incubation period, measure the absorbance at 590 nm to determine the extent of TMPD oxidation.[6]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Radioligand Binding Assay for 5-HT2A Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT2A receptor.

Principle: The assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (e.g., [3H]Ketanserin) for binding to the 5-HT2A receptor in a membrane preparation.[9]

Procedure:

  • Membrane Preparation: Prepare cell membranes from a source expressing the human 5-HT2A receptor (e.g., CHO-K1 cells stably transfected with the receptor).[10]

  • Assay Setup: In a 96-well filter plate, add the membrane preparation, the radiolabeled ligand ([3H]Ketanserin), and the test compound at various concentrations.[11]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer.[9]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[9]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[9]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the COX-2 signaling pathway and the workflow of the radioligand binding assay.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitor 2-Phenylindole Derivatives Inhibitor->COX2

Caption: COX-2 signaling pathway and the inhibitory action of 2-phenylindole derivatives.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (5-HT2A Receptors) Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand ([3H]Ketanserin) Radioligand->Incubation Test_Compound Test Compound (e.g., 2-Phenylindole derivative) Test_Compound->Incubation Filtration Filtration (Separation of bound/free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Experimental workflow for the 5-HT2A receptor radioligand binding assay.

References

A Comparative Guide to the Synthesis of 2-(4-Fluorophenyl)indole: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a foundational step. Among these, indole derivatives hold a significant place due to their wide-ranging biological activities. This guide provides a comparative analysis of published synthesis protocols for 2-(4-Fluorophenyl)indole, a key intermediate in the development of various therapeutic agents. The focus is on the reproducibility and efficiency of these methods, supported by quantitative data and detailed experimental procedures.

Comparison of Synthetic Protocols

The synthesis of this compound has been approached through several distinct chemical strategies. Below is a summary of the quantitative data from various published methods, offering a clear comparison of their reported efficiencies.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventReaction TimeReported Yield (%)Reference
Palladium-Catalyzed Sonogashira Coupling & Cyclization2-Iodoaniline, 1-Ethynyl-4-fluorobenzenePdCl₂(PPh₃)₂, CuI, NaOHDMA1 hour66%[1]
Fischer Indole Synthesis (for 5-Fluoro-2-phenylindole)(4-Fluorophenyl)hydrazine hydrochloride, PhenylacetylenePolyphosphoric Acid (PPA)-Not Specified79%[2]

Note: The Fischer Indole Synthesis data is for a structural isomer and is included for comparative purposes due to the similarity in the core reaction.

Experimental Protocols

To aid in the replication and evaluation of these synthetic routes, detailed experimental methodologies for the key protocols are provided below.

Palladium-Catalyzed Sonogashira Coupling and Intramolecular Cyclization

This one-pot method involves a palladium- and copper-catalyzed cross-coupling reaction followed by a base-mediated intramolecular cyclization.

Procedure:

A mixture of 2-iodoaniline (1.0 eq), 1-ethynyl-4-fluorobenzene (1.5 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (3 mol%) in dimethylacetamide (DMA) is stirred in a sealed tube at room temperature. The reaction progress is monitored, and upon consumption of the starting material (typically within 1 hour), an aqueous solution of sodium hydroxide is added. The reaction mixture is then heated, leading to the cyclization and formation of this compound. The product is isolated and purified using standard chromatographic techniques.[1]

Fischer Indole Synthesis

A classic method for indole synthesis, this protocol involves the acid-catalyzed cyclization of a phenylhydrazone intermediate.

Procedure:

(4-Fluorophenyl)hydrazine hydrochloride (1.0 eq) and phenylacetylene (1.0 eq) are heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the corresponding hydrazone and its subsequent intramolecular cyclization. Upon completion, the reaction is quenched, and the product, in this case, 5-Fluoro-2-phenyl-1H-indole, is isolated and purified.[2]

Logical Workflow for Assessing Reproducibility

The reproducibility of a synthetic protocol is a critical factor for its practical application. The following workflow outlines a logical approach to evaluating the reproducibility of a given synthesis.

Synthesis Reproducibility Workflow Workflow for Assessing Synthesis Protocol Reproducibility A Select Published Protocol B Procure Starting Materials & Reagents A->B C Perform Synthesis as Described B->C D Isolate & Purify Product C->D E Characterize Product (NMR, MS, etc.) D->E F Quantify Yield & Purity E->F G Compare Data with Published Results F->G H Reproducible? G->H I Protocol Validated H->I Yes J Identify Deviations & Troubleshoot H->J No K Modify Protocol J->K L Re-run Synthesis K->L L->C

Caption: A flowchart illustrating the systematic process for evaluating the reproducibility of a published chemical synthesis protocol.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of molecular docking studies on 2-(4-Fluorophenyl)indole and related indole derivatives, offering insights into their potential as therapeutic agents. The information is tailored for researchers, scientists, and professionals in drug development, presenting experimental data and methodologies to support further investigation and drug design efforts.

Experimental Protocols

Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of ligands with target proteins. The following is a detailed, generalized protocol synthesized from various studies on indole derivatives, which can be adapted for specific research needs.

Protein Preparation

A crucial first step in the docking process is the preparation of the target protein's three-dimensional structure.

  • Structure Retrieval: The 3D crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Preprocessing: Standard protocols involve the removal of water molecules, co-crystallized ligands, and any other non-essential cofactors from the protein structure.[1]

  • Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and appropriate Kollman charges are assigned to each atom.[1] This step is essential for accurately simulating electrostatic interactions.

Ligand Preparation

The small molecules, or ligands, to be docked also require careful preparation.

  • Structure Generation: The 2D structures of the indole derivatives are drawn using chemical drawing software such as ChemDraw.

  • 3D Conversion and Optimization: These 2D structures are then converted to 3D formats (e.g., SDF) using tools like Open Babel.[2] Subsequently, the 3D structures undergo energy minimization to obtain a stable conformation.

  • Ligand Format Conversion: The optimized ligand structures are converted to the appropriate format required by the docking software (e.g., PDBQT for AutoDock Vina).

Molecular Docking Simulation

With the prepared protein and ligands, the docking simulation can be performed.

  • Software Selection: A variety of software packages are available for molecular docking, including AutoDock Vina, PyRx, and Maestro (Schrödinger).[2][3][4]

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Execution: The docking simulation is run, where the software systematically samples different conformations and orientations of the ligand within the defined active site. This process is often performed in a flexible docking mode, allowing for conformational changes in the ligand.[2]

  • Pose Selection and Analysis: The simulation typically generates multiple binding poses for each ligand. The pose with the lowest binding energy is generally considered the most favorable and is selected for further analysis of the protein-ligand interactions using visualization tools like Discovery Studio.[4]

Quantitative Data Summary

The following table summarizes the binding energies and other relevant quantitative data for this compound and related compounds from various docking studies. It is important to note that direct comparison of binding energies across different studies should be done with caution due to variations in target proteins, software, and scoring functions.

CompoundTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
2-phenyl-3-(4-fluoropiperidin-3-yl)-1H-indoleh5-HT(2A) receptorNot specified in abstract--
6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indoleh5-HT(2A) receptorNot specified in abstract--
Indole-based oxadiazole derivatives (6 compounds)Factor H binding protein (Treponema denticola)-6.9 to -7.3Sulfamethoxazole-5.6
Pyrazole containing novel Indole derivatives (4a-4h)Not specified-3.127 to -5.972--
1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone (HD05)Epidermal Growth Factor Receptor (EGFR) Tyrosine KinaseNot specified in abstractImatinibNot specified in abstract

Visualizing the Docking Workflow

The following diagram illustrates the typical workflow of a comparative molecular docking study, from initial structure preparation to the final analysis of results.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Protein Structure (from PDB) PrepProt Prepared Protein PDB->PrepProt Remove water, add hydrogens Ligands Ligand Structures (2D) PrepLig Prepared Ligands Ligands->PrepLig Convert to 3D, energy minimize Docking Molecular Docking (e.g., AutoDock Vina) PrepProt->Docking PrepLig->Docking Results Binding Poses & Energies Docking->Results Analysis Interaction Analysis Results->Analysis Conclusion Structure-Activity Relationship (SAR) Analysis->Conclusion

Caption: Workflow of a comparative molecular docking study.

Signaling Pathways and Logical Relationships

While specific signaling pathway diagrams are highly dependent on the biological target of the docked compounds, the logical relationship in a structure-activity relationship (SAR) study derived from docking can be visualized. The following diagram illustrates how modifications to a core scaffold can influence binding affinity.

SAR_Logic cluster_mods Modifications cluster_outcomes Predicted Outcomes Core Core Scaffold (e.g., 2-Phenylindole) R1 Add Electron- Withdrawing Group Core->R1 R2 Add Bulky Group Core->R2 R3 Modify Linker Core->R3 O1 Increased Binding Affinity R1->O1 Forms H-bond O2 Decreased Binding Affinity R2->O2 Steric hindrance O3 Altered Binding Mode R3->O3 Improved fit

References

Safety Operating Guide

Proper Disposal of 2-(4-Fluorophenyl)indole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-(4-Fluorophenyl)indole should be treated as a hazardous chemical waste.[1][2] It is crucial to adhere to the safety protocols outlined in this guide and the substance's Safety Data Sheet (SDS) to ensure the safety of laboratory personnel and environmental compliance. The primary disposal route is through an approved waste disposal plant.[1][2][3]

This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment.

Hazard Identification and Safety Summary

This compound is classified with the following hazards:

  • Causes skin irritation.[4][5]

  • Causes serious eye irritation.[4][5]

  • May cause respiratory irritation.[4][5]

The following table summarizes the key safety information derived from supplier Safety Data Sheets.

Identifier CAS Number GHS Pictogram Signal Word Hazard Statements Primary Disposal Route
This compound782-17-2[1]Warning [1][5]H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]Dispose of contents/container to an approved waste disposal plant.[1][2][3]

Pre-Disposal: Essential Handling and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure that all necessary personal protective equipment is worn and that the work is conducted in a properly ventilated area, such as a chemical fume hood.[1][3]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[1][3] Inspect gloves for any signs of degradation before use.

  • Eye Protection: Use safety glasses with side-shields or goggles.[1][3]

  • Lab Coat: A standard laboratory coat is required to protect from skin contact.[3]

  • Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard procedure for disposing of pure this compound and contaminated labware.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams.

  • Establish a designated hazardous waste container for this specific chemical.

2. Preparing the Waste Container:

  • Select a container that is in good condition and compatible with the chemical. The original container is often a suitable choice.

  • The container must have a tightly sealing lid.

3. Labeling the Hazardous Waste Container:

  • Clearly label the container with the words "HAZARDOUS WASTE".

  • Include the full chemical name: "this compound".

  • Indicate the approximate quantity of the waste.

4. Transferring the Chemical Waste:

  • For solid waste, carefully sweep or vacuum the material into the designated hazardous waste container.[3] Avoid generating dust.

  • For solutions, pour the liquid waste carefully into the designated container, avoiding splashes.

  • Ensure the container is securely closed after the waste has been added.

5. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, should be considered contaminated.

  • Place all contaminated disposable materials into a separate, clearly labeled hazardous waste bag or container.

  • Contaminated clothing should be removed immediately and washed before reuse.[1][3]

6. Storage and Collection:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2]

  • Follow your institution's procedures for arranging the collection of hazardous waste by a certified disposal company.

The logical flow for the disposal process is illustrated in the diagram below.

A Start: Identify Waste B Wear Appropriate PPE A->B C Segregate Waste Stream B->C D Prepare & Label Container 'HAZARDOUS WASTE' 'this compound' C->D E Transfer Chemical Waste D->E F Dispose of Contaminated Labware E->F G Securely Seal Container F->G H Store in Designated Area G->H I Arrange for Professional Disposal H->I J End: Disposal Complete I->J

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention if irritation occurs.[2][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air.[1][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[2][3]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and contact your institution's environmental health and safety department. Do not allow the chemical to enter drains or waterways.[3]

The following decision tree outlines the immediate actions to be taken in case of an accidental exposure.

A Exposure Event B Skin Contact? A->B C Eye Contact? A->C D Inhalation? A->D E Flush with water for 15 min Remove contaminated clothing B->E Yes F Flush eyes for 15 min C->F Yes G Move to fresh air D->G Yes H Seek Medical Attention E->H F->H G->H

Caption: Emergency response for accidental exposure.

References

Personal protective equipment for handling 2-(4-Fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(4-Fluorophenyl)indole

This guide provides critical safety and logistical information for the proper handling and disposal of this compound (CAS No. 782-17-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk for all researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid powder that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye/Face Protection Chemical splash goggles conforming to European standard EN 166 or ANSI Z.87.1.[3][4] A face shield should be worn over goggles for large quantities or when there is a significant splash hazard.[4][5]To prevent eye contact which can cause serious irritation.[3][2]
Hand Protection Chemically resistant, impervious gloves (e.g., disposable nitrile gloves).[3][4]To avoid direct skin contact, which can cause irritation.[3][2]
Body Protection A flame-resistant lab coat, fully buttoned, and long-sleeved clothing.[3][4] Closed-toe and closed-heel shoes are also required.[4]To protect skin from potential exposure.[3][4]
Respiratory Protection Not required under normal laboratory use with adequate ventilation.[3][2] For large-scale operations, emergencies, or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[3]To prevent inhalation of the powder, which may cause respiratory irritation.[3][2]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step guidance outlines the procedural workflow for managing this compound from receipt to disposal.

Experimental Protocol: Safe Handling Procedure
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][2] The work area, preferably a certified chemical fume hood, should be clean and uncluttered.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Table 1. This includes, at a minimum, safety goggles, a lab coat, and chemically resistant gloves.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood to ensure adequate ventilation.[3]

    • Avoid the formation and inhalation of dust.[3][2]

    • Prevent contact with skin and eyes.[3]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][2]

    • Clean all equipment and the work area to decontaminate surfaces.

    • Remove and properly store or dispose of PPE.

Waste Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[6]

    • The label should include "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Collection:

    • Carefully transfer all waste, including unused product and contaminated disposables (e.g., gloves, weighing paper), into the designated waste container.

  • Storage:

    • Keep the waste container tightly sealed and store it in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not dispose of this chemical down the drain or in regular trash.[6]

Visual Workflow and Safety Hierarchy

To further clarify the procedural flow and the principles of chemical safety, the following diagrams are provided.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don PPE handle_chem Weigh/Transfer Chemical prep_ppe->handle_chem prep_area Prepare Fume Hood prep_area->prep_ppe cleanup_area Decontaminate Work Area handle_chem->cleanup_area cleanup_wash Wash Hands cleanup_area->cleanup_wash cleanup_ppe Doff PPE cleanup_wash->cleanup_ppe dispose_waste Segregate Hazardous Waste cleanup_ppe->dispose_waste dispose_pickup Arrange for EHS Pickup dispose_waste->dispose_pickup

Caption: Workflow for handling this compound.

G elimination Elimination substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs) engineering->administrative ppe PPE administrative->ppe

Caption: Hierarchy of controls for chemical safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)indole
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)indole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.